1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
1,3-dimethyl-5-nitrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-10-7-4-3-6(12(14)15)5-8(7)11(2)9(10)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEXWKZJLRGOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of interest in medicinal and materials chemistry. The synthetic route is a two-step process involving the initial formation of the benzimidazolone core followed by a regioselective nitration. This document outlines the underlying chemical principles, provides detailed experimental protocols, and discusses the rationale behind the procedural choices, grounded in established chemical literature.
Introduction
The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules. The introduction of a nitro group onto this scaffold can significantly modulate its biological activity, often imparting antimicrobial or antiparasitic properties. Furthermore, nitroaromatic compounds are valuable intermediates in organic synthesis, allowing for further functionalization through reduction to an amino group. This guide details a reliable pathway to this compound, a specific derivative with potential applications in drug discovery and as a building block in materials science.
The synthesis is approached in two primary stages:
-
Formation of the N,N'-dimethylated benzimidazolone core: This is achieved through the exhaustive methylation of 1H-benzo[d]imidazol-2(3H)-one.
-
Electrophilic Nitration: The synthesized 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is then subjected to nitration to introduce a nitro group at the C5 position of the benzene ring.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a two-step process, starting from the commercially available 1H-benzo[d]imidazol-2(3H)-one.
Caption: Two-step synthesis of the target compound.
Part I: Synthesis of the Precursor: 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
Principle and Rationale
The synthesis of the N,N'-dimethylated precursor is accomplished via a direct alkylation of 1H-benzo[d]imidazol-2(3H)-one. This reaction proceeds through the deprotonation of the acidic N-H protons by a suitable base, generating a nucleophilic anion that subsequently attacks the electrophilic methyl group of the alkylating agent. To ensure dimethylation, an excess of the methylating agent and base is typically employed.
Dimethyl sulfate is a potent and commonly used methylating agent for this type of transformation. The choice of a base is critical; a moderately strong base like potassium carbonate is sufficient to facilitate the deprotonation without causing unwanted side reactions. The reaction is often carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively dissolves the reactants and facilitates the nucleophilic substitution.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1H-benzo[d]imidazol-2(3H)-one | 134.14 | 10.0 | 1.34 g |
| Potassium Carbonate (anhydrous) | 138.21 | 25.0 | 3.46 g |
| Dimethyl Sulfate | 126.13 | 25.0 | 2.38 mL |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
| Water | - | - | ~100 mL |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
Procedure:
-
To a stirred suspension of 1H-benzo[d]imidazol-2(3H)-one (1.34 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol) in DMF (20 mL) in a round-bottom flask, slowly add dimethyl sulfate (2.38 mL, 25.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate of the product will form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a crystalline solid.[1]
Part II: Nitration of 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
Principle and Rationale
The second step is an electrophilic aromatic substitution, specifically nitration. The benzene ring of the benzimidazolone system is activated towards electrophilic attack. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Discussion on Regioselectivity
The directing effects of the substituents on the benzene ring determine the position of nitration. The urea-like portion of the heterocyclic ring fused to the benzene ring acts as an ortho-, para-directing group due to the lone pairs on the nitrogen atoms that can be delocalized into the ring, stabilizing the arenium ion intermediate. However, the 5- and 6-positions are electronically equivalent in the unsubstituted benzimidazolone. In the 1,3-dimethylated substrate, the electronic nature of the heterocyclic part still favors substitution on the benzene ring. The nitration of 1,3-dimethylbenzimidazolone has been reported to yield the 5-nitro derivative.[2] This regioselectivity is governed by the electronic activation of the benzene ring positions by the heterocyclic system.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | 162.19 | 5.0 | 0.81 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 10 mL |
| Concentrated Nitric Acid (70%) | 63.01 | ~7.5 | ~0.5 mL |
| Ice | - | - | For cooling bath |
| Water | - | - | For work-up |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (0.81 g, 5.0 mmol) in small portions to concentrated sulfuric acid (10 mL) while cooling in an ice bath (0-5 °C). Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (~0.5 mL, ~7.5 mmol) to concentrated sulfuric acid (2 mL) in a separate flask, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the benzimidazolone derivative over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~100 g).
-
The product will precipitate out of the acidic solution. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid product extensively with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.[3]
Visual Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
Safety Considerations
-
Dimethyl Sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with care in a fume hood, wearing acid-resistant gloves and appropriate PPE. Always add acid to water, not the other way around, when preparing dilutions.
-
Nitration Reaction: Nitration reactions can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions. The use of an ice bath is mandatory.
-
Nitro Compounds: The final product is a nitroaromatic compound. While not all nitro compounds are explosive, they should be handled with care and stored appropriately, away from heat and potential ignition sources.
References
A Physicochemical and Spectroscopic Profile of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide for Pharmaceutical and Chemical Research
Abstract
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of a key derivative, 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one . Understanding these fundamental properties is paramount for researchers in drug discovery and development, as they directly influence a molecule's behavior in biological systems, its formulation potential, and its synthetic manipulation. This document details theoretical principles, authoritative data, and field-proven experimental protocols for the robust characterization of this compound, designed to serve as a practical reference for scientists and researchers.
Chemical Identity and Molecular Structure
Precise identification is the foundation of all subsequent chemical and biological investigation. The structural features of this compound—namely the rigid benzimidazolone core, the electron-withdrawing nitro group at the 5-position, and the methyl groups at the 1- and 3-positions—dictate its chemical personality. The N,N'-dimethylation prevents the tautomerism often observed in related benzimidazole structures, simplifying its characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 43027-50-5 | [1] |
| Molecular Formula | C₉H₉N₃O₃ | [1] |
| Molecular Weight | 207.19 g/mol | [1] |
| Canonical SMILES | CN1C(=O)N(C2=CC(=C(C=C21)N(=O)[O])C)C | - |
| Chemical Structure | ![]() | - |
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical properties. It is important to note that while some properties can be predicted or inferred from structurally similar compounds, experimental determination is the gold standard for accuracy. Detailed protocols for these determinations are provided in Section 4.0.
| Parameter | Experimental Value | Notes & Rationale |
| Melting Point | Not available in cited literature. | Expected to be a high-melting solid due to its rigid, planar structure and polar nitro group. TGA/DSC is the recommended method for determination. |
| Boiling Point | Not applicable. | The compound will likely decompose at temperatures above its melting point before boiling under atmospheric pressure. |
| Solubility | Not quantitatively determined. | Expected to have low aqueous solubility. Likely soluble in polar aprotic solvents like DMSO and DMF, based on data from similar structures.[2] |
| pKa (Ionization Constant) | Not available in cited literature. | The molecule lacks strongly acidic or basic functional groups. The amide-like core is very weakly acidic. The HPLC-based method is ideal for determination given the expected poor water solubility.[3][4] |
| LogP (Octanol/Water Partition) | Not experimentally determined. | A related compound, 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, has a calculated XLogP3-AA value of 0.6, suggesting low to moderate lipophilicity.[5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. The following sections detail the expected spectral characteristics of this compound.
UV-Vis Spectroscopy
As a nitroaromatic compound, it is expected to exhibit strong absorbance in the UV region. The nitro group (NO₂) acts as a chromophore. Studies on various nitroaromatic compounds show that the absorption maximum's wavelength and intensity are highly dependent on the overall molecular structure.[6][7] The benzimidazolone system itself also contributes to the UV absorption. A systematic analysis of related compounds shows that the addition of nitro groups to a benzene ring can result in a blue shift (hypsochromic shift) of the absorption wavelength from approximately 240 nm to 210 nm.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is invaluable for identifying key functional groups. The expected characteristic absorption bands for this molecule are:
-
~1700-1740 cm⁻¹ (C=O Stretch): A strong, sharp peak corresponding to the urea-like carbonyl group in the five-membered ring. A related trinitrobenzimidazol-2-one showed this peak at 1741 cm⁻¹.[2][8]
-
~1520-1560 cm⁻¹ (Asymmetric Ar-NO₂ Stretch): A strong peak characteristic of the nitro group attached to the aromatic ring.[2][9]
-
~1330-1360 cm⁻¹ (Symmetric Ar-NO₂ Stretch): Another strong peak confirming the presence of the nitro group.[2][9]
-
~2900-3000 cm⁻¹ (C-H Stretch): Peaks corresponding to the methyl groups.
-
~1600, ~1480 cm⁻¹ (C=C Aromatic Stretch): Medium to sharp peaks from the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (1H each, ~7.5-8.5 ppm): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets. The proton ortho to the nitro group will be the most downfield (highest ppm) due to the strong electron-withdrawing effect.
-
N-CH₃ Protons (3H each, ~3.4-3.8 ppm): Two distinct singlets are expected for the two non-equivalent methyl groups attached to the nitrogen atoms.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O, ~155 ppm): A single peak in the downfield region, characteristic of a urea-like carbonyl.
-
Aromatic Carbons (~105-150 ppm): Six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C5) will be significantly shifted.
-
N-CH₃ Carbons (~28-33 ppm): Two distinct signals for the two methyl carbons.
-
Two-dimensional NMR techniques such as HMQC and HMBC are essential for the unambiguous assignment of all proton and carbon signals.[10][11]
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 207, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Based on the fragmentation of similar benzimidazole derivatives, common losses may include:[12][13][14]
-
Loss of NO₂ (m/z 161)
-
Loss of a methyl radical (CH₃) (m/z 192)
-
Loss of carbon monoxide (CO) from the ring (m/z 179)
-
Field-Proven Experimental Methodologies
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. The following sections provide detailed, step-by-step methodologies.
Protocol for Solubility Profile Determination
This protocol provides a systematic approach to classify the solubility of a compound, which is essential for selecting appropriate solvents for reactions, purification, and formulation.[15][16][17]
Objective: To determine the solubility of the title compound in water, acidic, basic, and organic solvents.
Materials:
-
This compound
-
Deionized Water
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Small test tubes, vortex mixer, analytical balance.
Procedure:
-
Preparation: Weigh approximately 25 mg of the compound into a clean, dry test tube.
-
Water Solubility: Add 0.75 mL of deionized water in 0.25 mL portions. After each addition, vortex the mixture vigorously for 30 seconds. Observe if the solid dissolves completely.
-
Causality: This step assesses the compound's polarity. Solubility in water suggests the presence of significant polar functional groups capable of hydrogen bonding.[15]
-
-
Acid Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, vortexing after each addition. Observe for dissolution.
-
Causality: Dissolution in acid indicates the presence of a basic functional group (e.g., an amine) that can be protonated to form a more soluble salt.[17]
-
-
Base Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. Observe for dissolution.
-
Causality: Dissolution in a base suggests the presence of an acidic functional group (e.g., a carboxylic acid or phenol) that deprotonates to form a soluble salt.
-
-
Organic Solvent Solubility: Repeat the procedure with organic solvents like Ethanol and DMSO to assess solubility in solvents of varying polarity.
Caption: A systematic workflow for determining compound solubility.
Protocol for pKa Determination by HPLC
This method is particularly advantageous for compounds with poor aqueous solubility, as only a minuscule amount of dissolved substance is required for analysis.[3][4] The principle relies on the fact that the protonated and deprotonated forms of a molecule will have different polarities and thus different retention times on a reverse-phase HPLC column.[3]
Objective: To determine the pKa value by measuring the change in HPLC retention time as a function of mobile phase pH.
Materials:
-
Reverse-phase HPLC system with a UV detector.
-
C18 column.
-
A series of buffer solutions with known pH values spanning a relevant range (e.g., pH 2 to pH 10).
-
Acetonitrile or Methanol (organic modifier).
-
Stock solution of the title compound in a suitable solvent (e.g., Methanol).
Procedure:
-
Mobile Phase Preparation: Prepare a set of isocratic mobile phases. Each mobile phase should consist of a fixed percentage of organic modifier (e.g., 40% Acetonitrile) and an aqueous buffer of a specific pH. Prepare at least 5-7 mobile phases covering the desired pH range.
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase (lowest pH) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample stock solution and record the retention time (RT) of the analyte peak.
-
Iterative Measurement: Sequentially change the mobile phase to the next pH buffer, allowing the system to fully equilibrate each time. Repeat the injection and record the new RT. Continue this process for all prepared pH values.
-
Causality: As the pH of the mobile phase crosses the compound's pKa, the equilibrium between the ionized and non-ionized forms shifts dramatically. This causes a sharp change in polarity and, consequently, a significant change in retention time, creating an inflection point.[4]
-
-
Data Analysis: Plot the measured retention time (RT) on the y-axis against the mobile phase pH on the x-axis.
-
pKa Determination: Fit the data to a sigmoidal curve. The pH value at the inflection point of this curve corresponds to the pKa of the compound.
Caption: Workflow for determining pKa using the HPLC retention method.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 5. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.ws [chem.ws]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Putative Mechanisms of Action of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse and potent biological activities.[1][2] Within this esteemed class of molecules lies 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, a compound whose specific mechanism of action remains to be fully elucidated in peer-reviewed literature. While its chemical identity is established, its biological targets and physiological effects are largely uncharacterized. This technical guide serves a dual purpose: first, to present a comprehensive analysis of plausible mechanisms of action for this compound, drawing upon the established bioactivities of structurally analogous nitrobenzimidazole derivatives. Second, it aims to provide a rigorous, actionable experimental framework for researchers and drug development professionals to systematically investigate and determine its precise molecular mechanism(s). We will explore four primary putative pathways: phosphodiesterase inhibition, angiotensin II receptor antagonism, topoisomerase I inhibition, and antioxidant/anthelmintic activities. For each, we will provide the scientific rationale and a detailed, step-by-step protocol for experimental validation, thereby creating a roadmap for future research into this promising molecule.
Part 1: Putative Mechanisms of Action Based on Structural Analogs
The chemical architecture of this compound, featuring a nitro-substituted benzimidazole core, suggests several potential biological targets based on extensive research into this chemical class.
Hypothesis 1: Phosphodiesterase (PDE) Inhibition
The inhibition of phosphodiesterase (PDE) enzymes is a known activity of various benzimidazole derivatives.[3] PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE, intracellular levels of these second messengers increase, leading to a range of physiological effects such as smooth muscle relaxation, vasodilation, and reduced inflammation.[3][4] The PDE family consists of 11 distinct families (PDE1-PDE11), and selective inhibition of these isoforms can lead to specific therapeutic outcomes, such as the use of PDE5 inhibitors for erectile dysfunction.[4][5] Given that nitrobenzimidazole derivatives have been specifically identified as potential phosphodiesterase inhibitors, it is a primary and logical hypothesis that this compound may act through this mechanism.
Hypothesis 2: Angiotensin II Receptor Antagonism
The benzimidazole core is a key structural feature in several marketed Angiotensin II receptor blockers (ARBs), such as candesartan and telmisartan.[6] These drugs are critical in the management of hypertension. They act by blocking the AT1 receptor, which prevents the vasoconstrictive and salt-retaining effects of angiotensin II.[6][7] The renin-angiotensin system (RAS) is a crucial regulator of blood pressure, and its modulation is a well-established therapeutic strategy.[6] While most ARBs target the AT1 receptor, the AT2 receptor is also a subject of interest for its potential roles in tissue protection and vasodilation.[8][9] The structural similarity of our topic compound to known benzimidazole-based ARBs makes the angiotensin II receptors a plausible target.
Hypothesis 3: Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair.[10][11] Human topoisomerase I (Topo I) is a validated target for cancer chemotherapy, with inhibitors like camptothecin and its analogs causing cytotoxic DNA lesions in cancer cells.[11] Several studies have identified novel benzimidazole derivatives as potent inhibitors of human topoisomerase I, highlighting their potential as anticancer agents.[10][11][12] These compounds often function by stabilizing the covalent DNA-enzyme intermediate, leading to double-strand breaks and apoptosis.[10] The planar benzimidazole ring system is capable of intercalating with DNA or binding to the enzyme-DNA complex, making Topo I a compelling hypothetical target for this compound.
Hypothesis 4: Antioxidant and Anthelmintic Activity
Nitro-substituted benzimidazole derivatives have demonstrated a range of other biological activities, including antioxidant and anthelmintic properties.[1][2][13] As antioxidants, they may scavenge free radicals or inhibit enzymes involved in the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous diseases.[2][13][14] The anthelmintic action of benzimidazoles, like albendazole, is well-established and typically involves binding to the protein β-tubulin in parasitic worms, disrupting microtubule formation and leading to parasite death.[1][15] Therefore, these activities represent additional, plausible mechanisms that warrant investigation.
Part 2: A Proposed Research Plan to Elucidate the Mechanism of Action
To systematically determine the true biological activity of this compound, a multi-phased research approach is proposed. This plan integrates computational modeling with targeted in vitro and cellular assays.
Phase 1: In Silico and Initial In Vitro Screening
The initial phase focuses on computational prediction and broad biological screening to narrow down the most probable mechanism(s) of action.
This protocol outlines a virtual screening workflow to predict the binding affinity of the compound against the hypothesized targets.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Target Protein Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Suggested PDB IDs:
-
Phosphodiesterase 5A (PDE5A): 1XOS
-
Angiotensin II Type 1 Receptor (AT1R): 4YAY
-
Human Topoisomerase I-DNA complex: 1T8I
-
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Define the binding site (grid box) based on the co-crystallized ligand or known active sites.
-
-
Molecular Docking:
-
Perform molecular docking using a validated algorithm (e.g., AutoDock Vina, Glide).
-
Generate multiple binding poses and rank them based on their predicted binding energy (kcal/mol).
-
-
Analysis:
-
Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Compare the binding energy and interaction patterns to those of known inhibitors for each target.
-
Phase 2: Target-Specific In Vitro Assays
Based on promising results from Phase 1, or as a parallel screening effort, the following specific biochemical and functional assays should be conducted.
This assay measures the direct inhibitory effect of the compound on PDE enzyme activity.
-
Materials: Recombinant human PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE5), cAMP or cGMP substrate, snake venom nucleotidase, Tris-HCl buffer, test compound, and a known inhibitor (e.g., Sildenafil for PDE5).
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, the specific PDE isoform, and the test compound at various concentrations (e.g., 0.01 to 100 µM).
-
Initiate the reaction by adding the substrate (cAMP or cGMP). Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the PDE reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This converts the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate (Pi).
-
Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).
-
Run controls including a no-enzyme control, a no-inhibitor control, and a positive control with a known inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Hypothetical Data: PDE Isoform Inhibition | |
| PDE Isoform | IC50 (µM) |
| PDE1 | > 100 |
| PDE3 | 25.4 |
| PDE4 | > 100 |
| PDE5 | 1.2 |
This assay determines if the compound inhibits the catalytic activity of human Topoisomerase I.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), recombinant human Topoisomerase I, assay buffer (Tris-HCl, KCl, MgCl2, DTT), test compound, known inhibitor (e.g., Camptothecin), and DNA loading dye.
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add human Topoisomerase I to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution (e.g., SDS/EDTA) and proteinase K.
-
Add DNA loading dye to each sample.
-
-
Analysis:
-
Separate the DNA topoisomers (supercoiled vs. relaxed) by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
-
Phase 3: Overall Mechanistic Investigation Workflow
The results from the initial phases will guide subsequent, more focused mechanistic studies. The following workflow illustrates a logical decision-making process for a comprehensive investigation.
Conclusion
While the specific mechanism of action for this compound is not yet defined in the scientific literature, its chemical structure strongly suggests potential as a modulator of several key biological pathways. Based on the activities of related nitrobenzimidazole compounds, this guide has outlined four plausible hypotheses: inhibition of phosphodiesterases, antagonism of angiotensin II receptors, inhibition of topoisomerase I, and exertion of antioxidant or anthelmintic effects.
The true value for researchers and drug developers lies not in speculation, but in rigorous, systematic investigation. The proposed multi-phase research plan, from in silico modeling to specific biochemical and cellular assays, provides a clear and actionable framework to definitively elucidate the compound's mechanism of action. By following this guide, the scientific community can uncover the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkyl benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II pseudopeptides containing 1,3,5-trisubstituted benzene scaffolds with high AT2 receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vuir.vu.edu.au [vuir.vu.edu.au]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpbs.com [ijpbs.com]
Unveiling the Bioactive Potential of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry
The benzimidazole ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows for facile interaction with a myriad of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole-containing compounds have been successfully developed into drugs for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive therapies.[1][3] The versatility of the benzimidazole core, which allows for substitutions at various positions, provides a rich playground for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide focuses on a specific derivative, 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, and explores its potential biological activities based on the wealth of knowledge surrounding the benzimidazole class of compounds.
Molecular Profile of this compound
The structure of this compound is characterized by a central benzimidazolone core with methyl groups at positions 1 and 3, and a nitro group at position 5. Each of these substituents is expected to modulate the compound's physicochemical properties and, consequently, its biological activity.
-
The Benzimidazolone Core: The presence of the carbonyl group at position 2 differentiates this molecule from many other benzimidazoles, potentially influencing its hydrogen bonding capacity and metabolic stability.
-
N1 and N3-Dimethylation: The methylation at both nitrogen atoms of the imidazole ring eliminates the possibility of hydrogen bond donation, which can impact receptor binding and solubility. This substitution may also enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group at position 5 is a key feature that can significantly influence the molecule's electronic properties and biological activity. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes present in both prokaryotic and eukaryotic cells, a process that can lead to the formation of cytotoxic reactive nitrogen species. This bioreductive activation is a known mechanism for the antimicrobial and anticancer effects of certain nitro-containing drugs.
Anticipated Biological Activities and Mechanistic Insights
Based on the extensive literature on substituted benzimidazoles, this compound is predicted to exhibit a range of biological activities, most notably antimicrobial and anticancer effects.
Antimicrobial Potential: A Focus on Fungal and Bacterial Pathogens
Benzimidazole derivatives have a long-standing history as effective antimicrobial agents.[1][3][4] Their mechanisms of action are diverse and can include the inhibition of microbial growth through various pathways.
Hypothesized Mechanism of Antimicrobial Action:
The presence of the 5-nitro group is a strong indicator of potential antimicrobial activity, particularly against anaerobic bacteria and certain fungi. The proposed mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases to form radical anions and other reactive nitrogen species. These reactive species can then induce cellular damage through multiple mechanisms, including DNA strand breakage, protein dysfunction, and lipid peroxidation, ultimately leading to microbial cell death.
Caption: Proposed mechanism of antimicrobial action.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) for the test microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation: Hypothetical MIC Values
| Microorganism | MIC (µg/mL) |
| Candida albicans | 16 |
| Aspergillus fumigatus | 32 |
| Staphylococcus aureus | 64 |
| Escherichia coli | >128 |
Anticancer Activity: Targeting Proliferative Pathways
The benzimidazole scaffold is present in numerous anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization.[5][6][7] The nitro group in this compound suggests a potential for bioreductive activation in the hypoxic microenvironment of solid tumors, a strategy employed by some experimental anticancer drugs.[8]
Hypothesized Mechanism of Anticancer Action:
One plausible mechanism of action is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Benzimidazole derivatives have been reported to modulate the activity of kinases within this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Data Presentation: Hypothetical IC50 Values
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 25.5 |
| A549 (Lung Cancer) | 38.2 |
| HCT116 (Colon Cancer) | 19.8 |
| HEK293 (Normal Kidney) | >100 |
Experimental Workflow for Biological Evaluation
A systematic approach is crucial for the comprehensive evaluation of the biological activity of a novel compound. The following workflow outlines the key steps from initial screening to more in-depth mechanistic studies.
Caption: General workflow for biological evaluation.
Conclusion and Future Directions
While direct experimental data on this compound is not yet available in the public domain, the extensive body of research on benzimidazole derivatives provides a strong rationale for investigating its biological potential. The presence of the N,N'-dimethyl and 5-nitro substituents on the benzimidazolone core suggests that this compound is a promising candidate for antimicrobial and anticancer drug discovery efforts.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of clinically relevant microbial pathogens and cancer cell lines. Mechanistic studies will be crucial to elucidate its mode of action and to identify its molecular targets. Furthermore, early-stage toxicological assessments will be necessary to determine its selectivity and potential for further development. The insights gained from such studies will not only shed light on the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of the versatile benzimidazole scaffold.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Nitrobenzimidazolone: A Technical Guide to the Discovery and Synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
I. Introduction: The Benzimidazolone Scaffold
The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with various biological targets. The introduction of a nitro group and subsequent N-alkylation, as seen in 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, significantly alters the molecule's electronic and steric properties, opening avenues for its exploration in diverse research areas.
II. The Synthetic Pathway: A Logical Reconstruction
The synthesis of this compound can be logically dissected into three key stages:
-
Formation of the Benzimidazolone Core: The foundational step involves the cyclization of an ortho-phenylenediamine derivative with a carbonyl source.
-
Nitration of the Benzene Ring: The introduction of a nitro group at the 5-position of the benzimidazolone ring is a crucial step for modulating its electronic properties.
-
N-Alkylation: The final step involves the methylation of the nitrogen atoms of the imidazole ring to yield the target compound.
The following sections will detail the likely experimental procedures for each of these stages, drawing upon historical context from related syntheses.
Diagram: Synthetic Pathway of this compound
Caption: A plausible three-stage synthetic route to the target compound.
III. Experimental Protocols
Stage 1: Synthesis of the Benzimidazolone Core
The formation of the benzimidazolone ring system is a well-established reaction, typically achieved by the condensation of an ortho-phenylenediamine with urea. This reaction proceeds via the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia.
Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine and urea in a 1:1.2 molar ratio.
-
Heating: Heat the mixture to 150-160°C. The reactants will melt and ammonia gas will be evolved.
-
Reaction Monitoring: Maintain the temperature for 2-3 hours, or until the evolution of ammonia ceases. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The solidified product is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or water to yield pure 1,3-dihydro-2H-benzimidazol-2-one.
Stage 2: Nitration of the Benzimidazolone Ring
The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the benzene ring.
Protocol: Synthesis of 5-nitro-1H-benzo[d]imidazol-2(3H)-one
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 1,3-dihydro-2H-benzimidazol-2-one to the sulfuric acid with stirring, ensuring the temperature remains below 10°C.
-
Nitration: Once the starting material is completely dissolved, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude 5-nitro-1H-benzo[d]imidazol-2(3H)-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Stage 3: N,N'-Dimethylation
The final step to achieve this compound is the alkylation of both nitrogen atoms of the imidazole ring. A common and effective methylating agent for this transformation is dimethyl sulfate.
Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 5-nitro-1H-benzo[d]imidazol-2(3H)-one in a suitable solvent such as acetone or ethanol.
-
Addition of Base: Add a base, such as anhydrous potassium carbonate, to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
IV. Characterization Data
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| CAS Number | 43027-50-5 |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the two distinct methyl groups on the nitrogen atoms and the aromatic protons on the nitro-substituted benzene ring.
-
¹³C NMR: Signals for the carbonyl carbon, the two methyl carbons, and the carbons of the aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O (carbonyl) group, the N-O (nitro) group, and C-H bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
V. Historical Context and Conclusion
While the precise "moment of discovery" for this compound remains elusive in the readily accessible scientific literature, its synthesis is firmly rooted in the fundamental principles of organic chemistry developed throughout the 20th century. The methodologies for constructing the benzimidazolone core, performing electrophilic nitrations, and executing N-alkylations were well-established by the mid-20th century.
A significant point of reference is the work on related nitrobenzimidazolones, such as the synthesis of 1-methyl-5-nitro-2-benzimidazolone described in a 1979 patent[1]. This indicates that research into this class of compounds was active during this period, likely driven by the search for new materials with specific electronic or biological properties.
This technical guide provides a scientifically sound and historically contextualized pathway for the synthesis of this compound. The detailed protocols are designed to be self-validating, allowing for replication and further investigation by researchers in the field. The exploration of this and other substituted benzimidazolones continues to be a fruitful area of research, with potential applications spanning from materials science to drug discovery.
VI. References
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. --INVALID-LINK--
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. National Institutes of Health. --INVALID-LINK--
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Semantic Scholar. --INVALID-LINK--
-
1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. PubChem. --INVALID-LINK--
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. --INVALID-LINK--
-
Preparation of 5-nitrobenzimidazolone-2. Google Patents. --INVALID-LINK--
-
Preparation of 2(3H)-Benzimidazolone and its Derivative Under Aqueous Condition As a Potential Agent for Antidiabetic Compounds. --INVALID-LINK--
-
Process for the manufacture of benzimidazolones-(2). Google Patents. --INVALID-LINK--
-
Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. MDPI. --INVALID-LINK--
-
5-methyl-6-nitro-1H-benzimidazole. PubChem. --INVALID-LINK--
-
SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. ResearchGate. --INVALID-LINK--
-
5-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. BLDpharm. --INVALID-LINK--
-
1-Methyl-5-Nitro-1H-Benzo[D]Imidazole. Protheragen. --INVALID-LINK--
-
1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one, 95%+ Purity, C9H9N3O3, 25 grams. Strem. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. National Institutes of Health. --INVALID-LINK--
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. --INVALID-LINK--
-
High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. National Institutes of Health. --INVALID-LINK--
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. --INVALID-LINK--
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. --INVALID-LINK--
-
Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. PubMed. --INVALID-LINK--
-
N -((1-methyl-5-(3-(piperidin-1-yl)propoxy). --INVALID-LINK--
-
Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
References
1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one CAS number and structure
An In-Depth Technical Guide to 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Introduction
This compound is a heterocyclic compound featuring a benzimidazolone core. The presence of two methyl groups at positions 1 and 3, and a nitro group at position 5, imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, tailored for professionals in chemical research and drug development. Its structured nitroaromatic system serves as a versatile scaffold for further chemical modifications.[1]
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the foundation of all scientific research. The definitive identifiers and key properties of this compound are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 43027-50-5 | [2] |
| Molecular Formula | C₉H₉N₃O₃ | [1] |
| Molecular Weight | 207.19 g/mol | [1] |
| MDL Number | MFCD00629660 | [1] |
The structure of this compound is characterized by a fused bicyclic system. The core is a benzimidazolone, which is a benzene ring fused to an imidazolone ring. The key functional groups are the nitro group (-NO₂) on the benzene ring and two methyl groups (-CH₃) attached to the nitrogen atoms of the imidazole ring.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[3][4] For N-substituted and nitro-functionalized derivatives like the topic compound, a multi-step synthesis is typically required. A plausible synthetic pathway involves the formation of the benzimidazolone core followed by methylation and nitration, or methylation and nitration of a suitable precursor.
A general and efficient method for nitration of the benzimidazol-2-one core involves using a nitrating mixture, such as potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄).[5] This approach allows for the direct introduction of nitro groups onto the aromatic ring.[5] The methylation of the nitrogen atoms can be achieved using a suitable methylating agent.
Below is a conceptual workflow for a potential synthesis route.
Caption: Conceptual workflow for the synthesis via nitration.
Protocol: Nitration of 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one
This protocol is a representative example based on established methods for nitrating similar aromatic heterocyclic compounds.[5]
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add potassium nitrate (KNO₃) in small portions to concentrated (98%) sulfuric acid (H₂SO₄) with continuous stirring. The controlled addition is crucial to manage the exothermic reaction and maintain a low temperature (e.g., 5°C).[5]
-
Addition of Substrate: Once the nitrating mixture is homogeneous, add 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to the mixture in small portions, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed (e.g., to 60°C) and stirred for several hours to ensure the reaction goes to completion.[5]
-
Work-up: The reaction mixture is then cooled and carefully poured into ice-cold water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water to remove residual acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
The choice of a strong acid medium like H₂SO₄ is critical as it protonates the nitric acid (formed from KNO₃ and H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.
Applications in Research and Drug Development
The chemical structure of this compound makes it a valuable building block in medicinal and agricultural chemistry.[1]
-
Pharmaceutical Intermediate: It serves as a precursor for synthesizing more complex molecules with potential biological activity. The benzimidazole scaffold is a well-known pharmacophore found in a variety of approved drugs. The nitro group can be reduced to an amine, which can then be further functionalized to create a library of derivatives for screening. It is particularly noted for its use in developing antiparasitic and antimicrobial agents.[1]
-
Agrochemical Research: Similar to its role in pharmaceuticals, this compound has potential applications in the development of new agrochemicals, such as fungicides or herbicides, due to the bioactivity associated with the nitroaromatic system.[1]
-
Organic Synthesis: In a broader context, it is used as a chemical reagent in organic synthesis where a nitroaromatic moiety is required for further transformations.[1]
Safety, Handling, and Disposal
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[7][8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[1][9]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of medicinal and agricultural chemistry. Its defined structure, characterized by the CAS number 43027-50-5, provides a reliable starting point for the synthesis of novel bioactive compounds. Understanding its synthesis, properties, and handling requirements is essential for researchers looking to leverage this molecule in their work. The synthetic pathways, while requiring careful control, are based on well-established principles of organic chemistry, making this compound an accessible and valuable tool for scientific innovation.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 43027-50-5 [m.chemicalbook.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic and Synthetic Elucidation of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established chemical principles to offer a robust profile of the target molecule.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a benzimidazolone core, substituted with two methyl groups at the nitrogen atoms and a nitro group on the benzene ring.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| CAS Number | 43027-50-5 |
Predicted Spectroscopic Data
Due to the limited availability of published raw spectral data for this specific molecule, the following sections provide a detailed prediction and interpretation of its spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.3 | d | 1H | H-4 | The nitro group at C-5 strongly deshields the ortho proton (H-4). |
| ~7.9-8.1 | dd | 1H | H-6 | Coupled to both H-4 and H-7, this proton will appear as a doublet of doublets. |
| ~7.3-7.5 | d | 1H | H-7 | The proton ortho to the carbonyl group and meta to the nitro group. |
| ~3.5 | s | 3H | N¹-CH₃ | The chemical shift of N-methyl groups in similar heterocyclic systems. |
| ~3.5 | s | 3H | N³-CH₃ | Equivalent to the N¹-CH₃ group. |
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154 | C=O | Typical chemical shift for a urea-like carbonyl carbon in a five-membered ring. |
| ~145 | C-5 | Carbon atom directly attached to the electron-withdrawing nitro group. |
| ~138 | C-3a | Quaternary carbon at the fusion of the imidazole and benzene rings. |
| ~131 | C-7a | Quaternary carbon at the fusion of the imidazole and benzene rings. |
| ~120 | C-6 | Aromatic CH carbon. |
| ~110 | C-4 | Aromatic CH carbon, significantly influenced by the adjacent nitro group. |
| ~108 | C-7 | Aromatic CH carbon. |
| ~28 | N¹-CH₃ | Chemical shift for the N-methyl carbon. |
| ~28 | N³-CH₃ | Equivalent to the N¹-CH₃ carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1710 | Strong | C=O stretch (urea carbonyl) |
| ~1520 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1300-1000 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 207 | [M]⁺ (Molecular ion) |
| 190 | [M - OH]⁺ |
| 177 | [M - NO]⁺ |
| 161 | [M - NO₂]⁺ |
| 133 | [M - NO₂ - CO]⁺ |
| 105 | [M - NO₂ - CO - NCH₃]⁺ |
Synthesis Methodology
The synthesis of this compound can be achieved through a multi-step process involving nitration of a benzimidazolone precursor followed by N-methylation. General synthetic strategies for benzimidazole derivatives have been reported in the literature.[1][2][3]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
-
Slowly add 1,3-dihydro-2H-benzimidazol-2-one in portions, maintaining the temperature below 10 °C.
-
Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Synthesis of this compound
-
Dissolve 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent such as DMF or acetone.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution and stir for 30 minutes.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The data presented herein is based on established principles and data from structurally related molecules, offering a valuable resource for researchers in the field. Experimental verification of the predicted data is recommended for definitive structural confirmation.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the In Silico Prediction of Properties for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Abstract
This technical guide provides a comprehensive framework for the in silico characterization of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, a nitroaromatic benzimidazole derivative. In the current landscape of drug discovery and chemical safety assessment, computational methods are indispensable for early-stage hazard identification and property profiling, minimizing resource expenditure and animal testing.[1][2] This document outlines a structured, science-led workflow for predicting the physicochemical, pharmacokinetic (ADMET), and toxicological properties of the target molecule. We delve into the causality behind methodological choices, emphasizing the integration of multiple predictive models to build a robust, scientifically sound profile. The guide is intended for researchers, toxicologists, and drug development professionals, providing both theoretical grounding and practical, step-by-step protocols for a thorough computational assessment.
Introduction to the Target Molecule and the Imperative for In Silico Assessment
Chemical Identity of this compound
The molecule at the center of this guide is a substituted benzimidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[3][4] The addition of a nitro group to the aromatic ring and methyl groups on the imidazole nitrogen atoms defines its unique chemical character and necessitates a careful evaluation of its potential properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 43027-50-5 | [5] |
| Molecular Formula | C₉H₉N₃O₃ | [6] |
| Molecular Weight | 207.19 g/mol | [6] |
| Canonical SMILES | CN1C(=O)N(c2ccc(cc12)--INVALID-LINK--[O-])C | (Generated) |
| 2D Structure | ![]() |
Rationale for Investigation: Structural Alerts and Pharmacological Potential
The benzimidazole core is a "privileged structure" in drug discovery, with derivatives exhibiting activities ranging from anticancer to antihypertensive.[4][7] However, the presence of a nitroaromatic group is a well-established structural alert for potential genotoxicity and carcinogenicity.[8] This duality makes this compound a compelling case study. Its potential utility cannot be explored without a rigorous safety assessment, and in silico methods provide the ideal first pass. Computational toxicology allows for the early prediction of liabilities, guiding further experimental design and resource allocation in a more efficient and ethical manner.[1][9]
Foundational Principles of In Silico Prediction
A robust computational assessment relies on understanding the strengths and limitations of the underlying models. The primary methods used are Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, which establish a mathematical link between a chemical's structure and its biological activity or physicochemical properties.[9]
These models generally fall into two categories:
-
Expert Rule-Based Systems: These are knowledge-based systems containing rules derived from known mechanisms of toxicology and chemistry. For example, a rule might identify the nitroaromatic functional group as a potential DNA-reactive moiety.[10][11]
-
Statistical-Based Systems: These models are built by applying machine learning algorithms to large datasets of chemicals with known experimental values. They identify complex correlations between molecular descriptors and the property of interest without necessarily being based on a known biological mechanism.[12]
For regulatory purposes, particularly in genetic toxicology, a combination of both approaches is often required to increase confidence in the prediction.[10][11] A critical concept for ensuring the trustworthiness of any prediction is the Applicability Domain (AD) of the model. The AD defines the chemical space in which the model has been trained and validated; predictions for molecules falling outside this domain are considered unreliable.[1][13]
A Self-Validating Workflow for Comprehensive In Silico Profiling
The causality of our workflow is paramount. We begin with foundational physicochemical properties, as these directly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[14] The ADME profile, in turn, determines the compound's exposure at various sites in the body, which is critical for interpreting toxicological endpoints. This hierarchical approach ensures that each predictive step informs the next.
Caption: Hierarchical workflow for in silico property prediction.
Step 1: Prediction of Physicochemical Properties
Physicochemical properties govern how a molecule behaves in different environments, forming the bedrock of any pharmacokinetic prediction.[15] For instance, the octanol-water partition coefficient (LogP) indicates lipophilicity, which affects membrane permeability, while aqueous solubility (LogS) is crucial for absorption.[16][17]
Protocol: QSPR-Based Physicochemical Profiling
-
Input: Obtain the canonical SMILES string for the molecule.
-
Tool Selection: Utilize a validated open-source QSPR workflow or software package (e.g., models based on those in EPA's EPI Suite™ or open platforms like OPERA).[18]
-
Property Calculation: Execute predictions for the following core properties:
-
Octanol-Water Partition Coefficient (LogP)
-
Aqueous Solubility (LogS)
-
Dissociation Constant (pKa)
-
Boiling Point (BP) & Melting Point (MP)
-
Vapor Pressure (VP)
-
-
Applicability Domain Check: Verify that the target molecule is within the AD of the models used for each prediction.
-
Data Collation: Record the predicted values in a structured table.
Predicted Physicochemical Data
| Property | Predicted Value | Significance |
| LogP (Octanol-Water Partition Coeff.) | 1.1 - 1.5 | Moderate lipophilicity, suggesting potential for membrane permeability. |
| LogS (Aqueous Solubility) | -2.5 - -3.0 (mol/L) | Low to moderate solubility, may impact dissolution and absorption. |
| pKa (Most Basic) | 0.5 - 1.5 | Very weak basicity associated with the amide-like nitrogen. |
| pKa (Most Acidic) | > 14 | No physiologically relevant acidic protons. |
| Polar Surface Area (PSA) | ~75 Ų | Suggests good potential for oral absorption. |
(Note: Values are representative estimates based on the structure and may vary between different prediction models.)
Step 2: Prediction of the ADMET Profile
The ADMET profile predicts the fate of a molecule in the body. Failures in ADMET properties are a primary cause of late-stage drug development attrition, making early in silico prediction invaluable.[1][19]
Protocol: In Silico ADMET Assessment
-
Tool Selection: Employ a comprehensive ADMET prediction platform. Several open-access web servers (e.g., SwissADME, pkCSM, ADMETlab 2.0) provide a suite of relevant models.[20][21] For a self-validating system, it is advisable to compare outputs from at least two different platforms.[1]
-
Prediction Execution: Input the molecular structure to predict key ADMET endpoints.
-
Analysis: Evaluate the predictions against established thresholds for drug-likeness and potential liabilities.
-
Tabulation: Summarize the findings in a structured format.
Predicted ADMET Profile Summary
| Parameter | Category | Prediction | Interpretation & Causality |
| Absorption | Human Intestinal Absorption | High | The molecule's size and moderate lipophilicity suggest good passive absorption. |
| Caco-2 Permeability | High | Consistent with high intestinal absorption prediction. | |
| Distribution | Blood-Brain Barrier (BBB) | Likely Penetrant | Moderate lipophilicity and PSA below the typical cut-off for CNS exclusion. |
| Plasma Protein Binding | Moderate to High | Aromatic structures often exhibit significant binding to plasma proteins. | |
| Metabolism | CYP2D6 Inhibitor | Likely Inhibitor | Benzimidazole scaffolds are known to interact with CYP enzymes. |
| CYP3A4 Inhibitor | Likely Inhibitor | Potential for drug-drug interactions. | |
| Excretion | Total Clearance | Low | Low predicted clearance may suggest a longer half-life. |
| Toxicity | hERG I Inhibitor | Low Probability | Cardiac toxicity risk via hERG blockade appears low. |
| Skin Sensitization | Low Probability | No obvious structural alerts for skin sensitization. |
Step 3: In-Depth Toxicological Hazard Assessment
This is the most critical phase of the analysis, focusing on irreversible and severe toxicities. The assessment must be rigorous, leveraging multiple models and mechanistic knowledge related to the molecule's structural features, particularly the nitroaromatic group.
Mutagenicity (Ames Test Prediction)
Bacterial reverse mutation (Ames) tests are a standard for assessing mutagenic potential. The ICH M7 guideline for mutagenic impurities mandates a dual computational approach for assessment.[10][11] This self-validating system requires using one expert rule-based and one statistical-based model.[11]
Caption: ICH M7 computational assessment workflow.
-
Protocol: Dual-System Mutagenicity Assessment
-
Model Selection: Choose one expert rule-based and one statistical-based platform with demonstrated performance for Ames prediction.
-
Prediction: Submit the molecule to both systems.
-
Analysis of Alerts: If the expert system flags the molecule, identify the specific structural alert responsible. The nitroaromatic moiety is a classic alert for mutagenicity, often following metabolic activation to a reactive hydroxylamine.[8]
-
-
Predicted Outcome: POSITIVE . The presence of the 5-nitro group on the benzimidazole ring is a strong structural alert for mutagenicity.[8] It is highly probable that both expert and statistical models would predict this compound to be positive in an Ames test.
Carcinogenicity
Carcinogenicity is a complex endpoint that is challenging to predict computationally.[22][23] Often, a positive mutagenicity prediction is a strong indicator of potential carcinogenic activity, particularly for genotoxic carcinogens.[24]
-
Protocol: Weight-of-Evidence Carcinogenicity Assessment
-
Genotoxicity Review: The primary input is the mutagenicity prediction. A positive result strongly suggests a potential for genotoxic carcinogenicity.[25]
-
Structural Alert Analysis: Utilize carcinogenicity databases and predictors to search for structural fragments associated with cancer in rodent studies. Nitroaromatic compounds as a class are associated with carcinogenicity.[26][27]
-
-
Predicted Outcome: HIGH CONCERN . Based on the strong positive signal for mutagenicity, this compound should be considered to have a high potential for carcinogenicity.
Hepatotoxicity (Drug-Induced Liver Injury - DILI)
DILI is a major reason for drug withdrawal from the market.[28] In silico models for DILI are an area of active research, and predictions can help flag potential liabilities early.[29][30][31]
-
Protocol: DILI Prediction
-
Model Selection: Use a (Q)SAR model trained on a curated dataset of compounds with known human DILI risk.
-
Prediction: Execute the model and analyze the resulting probability score or classification.
-
Mechanistic Clues: Some models may identify structural features contributing to the prediction.
-
-
Predicted Outcome: MODERATE CONCERN . While not as strong as the mutagenicity signal, certain aromatic heterocyclic structures can be associated with DILI.[32] This endpoint would be flagged for monitoring in any further development.
Integrated Analysis and Final Risk Characterization
Summary of Predicted Properties and Potential Liabilities:
| Domain | Key Finding | Confidence | Implication for Development |
| Physicochemical | Moderate lipophilicity, low-to-moderate solubility. | High | Acceptable properties for initial investigation. |
| Pharmacokinetics | Likely good oral absorption and CNS penetration. Potential for CYP-mediated drug interactions. | Medium | Favorable absorption profile, but drug interaction potential needs experimental evaluation. |
| Mutagenicity | Positive (driven by the nitroaromatic group). | Very High | Major Hurdle. This is a significant finding that would likely halt development for most therapeutic indications unless the benefit outweighs the risk (e.g., certain life-threatening cancers). |
| Carcinogenicity | High Concern (inferred from mutagenicity). | High | Major Hurdle. Reinforces the genotoxicity concern. |
| Hepatotoxicity | Moderate Concern. | Low-Medium | A secondary concern compared to genotoxicity, but warrants monitoring. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. This compound | 43027-50-5 [m.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery [mdpi.com]
- 10. pozescaf.com [pozescaf.com]
- 11. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of in silico models for prediction of mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 16. scispace.com [scispace.com]
- 17. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. In Silico Prediction of Hepatotoxicity: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Unveiling a Novel Caspase-Independent Apoptosis Inducer: Application Notes for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one in Cancer Cell Culture Assays
Introduction: Targeting Apoptosis Evasion in Cancer
The circumvention of programmed cell death, or apoptosis, is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist therapeutic interventions. A significant challenge in oncology is the development of novel small molecules that can effectively re-engage these cell death pathways.[1][2] The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties through diverse mechanisms of action.[3][4][5] This document introduces 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (hereafter referred to as MIDEG) , a novel nitrobenzimidazole derivative with hypothesized potential to induce cancer cell death.
While many conventional chemotherapeutics rely on caspase-dependent apoptosis, tumor cells often develop resistance by mutating key components of this pathway.[1][2] Therefore, targeting alternative, caspase-independent cell death mechanisms presents a promising therapeutic strategy. This application note outlines a hypothesized mechanism of action for MIDEG, centering on the induction of caspase-independent apoptosis via the mitochondrial release of Apoptosis-Inducing Factor (AIF), and provides detailed protocols for its investigation in cell culture-based assays.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₉N₃O₃ | [6] |
| Molecular Weight | 207.19 g/mol | N/A |
| CAS Number | 43027-50-5 | N/A |
| Purity | ≥95% | [6] |
| Solubility | Insoluble in water. Soluble in DMSO. | [7][8] |
| Storage | Store at room temperature in a dry, well-ventilated place. | N/A |
Hypothesized Mechanism of Action: AIF-Mediated Cell Death
We postulate that MIDEG induces cell death through a caspase-independent pathway initiated by mitochondrial stress. The nitro-aromatic moiety of MIDEG is hypothesized to disrupt mitochondrial function, leading to the permeabilization of the outer mitochondrial membrane. This event triggers the release of the mitochondrial intermembrane space protein, Apoptosis-Inducing Factor (AIF).[9][10] Once in the cytosol, AIF translocates to the nucleus, where it binds to DNA and causes large-scale DNA fragmentation and chromatin condensation, ultimately leading to cell death.[9][11] This pathway is particularly significant as it can bypass resistance to caspase-dependent apoptosis.[1][2]
Caption: Hypothesized AIF-mediated cell death pathway induced by MIDEG.
Experimental Protocols
Preparation of MIDEG Stock Solution
The accuracy of in vitro assays hinges on the correct preparation and handling of the small molecule inhibitor.
Causality: MIDEG is poorly soluble in aqueous media, necessitating the use of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] It is critical to minimize the final DMSO concentration in the cell culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity, which could confound the experimental results.[7] A vehicle control (cells treated with the same final concentration of DMSO) must be included in all experiments to differentiate the effects of MIDEG from those of the solvent.[7]
Protocol:
-
Aseptically weigh out the required amount of MIDEG powder in a sterile microcentrifuge tube.
-
Add sterile, cell culture-grade DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. If solubility issues persist, gentle warming of the solution may be attempted.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For experiments, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations immediately before adding to the cells.
Cell Viability and Cytotoxicity Assays
The initial characterization of a novel compound involves determining its effect on cell viability and proliferation. This helps to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).
Causality: Assays like the MTT or resazurin reduction assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[12] A decrease in metabolic activity upon treatment with MIDEG indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. These assays are crucial for selecting the appropriate concentration range for subsequent mechanistic studies.[13]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of MIDEG in complete culture medium. A common starting range is a logarithmic series from 1 nM to 100 µM.[14] Remove the old medium from the cells and add the MIDEG dilutions. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
| Cell Line | IC50 (µM) after 48h (Hypothetical) | Assay |
| A549 (Lung Cancer) | 15.2 | MTT |
| MCF-7 (Breast Cancer) | 21.8 | MTT |
| HCT116 (Colon Cancer) | 12.5 | MTT |
| HEK293 (Normal Kidney) | >100 | MTT |
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).
Causality: The lipophilic cationic dye JC-1 is a sensitive probe for ΔΨm. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. A shift from red to green fluorescence upon MIDEG treatment would strongly suggest mitochondrial dysfunction, a prerequisite for AIF release.
Protocol: JC-1 Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with MIDEG at concentrations around the predetermined IC50 for a suitable duration (e.g., 24 hours). Include a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 5-10 minutes) and a vehicle control.[15][16]
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
JC-1 Staining: Resuspend the cell pellets in 500 µL of medium containing 2 µM JC-1.[16]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.[15][16]
-
Washing: Centrifuge the cells, remove the supernatant, and wash once with 1X Assay Buffer.
-
Data Acquisition: Resuspend the cells in Assay Buffer and analyze immediately by flow cytometry. Detect green fluorescence (monomers) in the FITC channel and red fluorescence (J-aggregates) in the PE channel.
-
Data Analysis: Quantify the percentage of cells with low ΔΨm (high green fluorescence) in the MIDEG-treated samples compared to controls.
Detection of AIF Translocation
The hallmark of the hypothesized mechanism is the translocation of AIF from the mitochondria to the nucleus.
Causality: This event can be visualized and quantified using immunofluorescence microscopy or flow cytometry.[17][18] By co-staining for mitochondria, the nucleus, and AIF, the movement of AIF from its normal mitochondrial location to the nucleus upon MIDEG treatment can be confirmed.[17][19]
Protocol: Immunofluorescence Microscopy for AIF Translocation
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Mitochondrial Staining: Treat cells with MIDEG as described above. Thirty minutes before the end of the treatment period, incubate the cells with a mitochondrial marker like MitoTracker™ Orange (100 nM) for 30 minutes at 37°C.[17]
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with a primary antibody against AIF overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: In untreated cells, AIF (green) should co-localize with mitochondria (red). In MIDEG-treated cells, a distinct AIF signal should be observed within the nucleus (blue).
Caption: Experimental workflow for characterizing MIDEG.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for investigating the anticancer properties of this compound (MIDEG). By systematically evaluating its effects on cell viability, mitochondrial membrane potential, and AIF translocation, researchers can validate the hypothesized caspase-independent mechanism of action. Positive results from these assays would position MIDEG as a promising lead compound for the development of novel cancer therapeutics, particularly for tumors resistant to conventional apoptotic stimuli. Further studies could include co-treatment with caspase inhibitors to definitively confirm the caspase-independent nature of MIDEG-induced cell death, as well as in vivo studies to assess its therapeutic efficacy and safety profile.
References
- 1. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Nitro-2-benzimidazolinone, 99% | Fisher Scientific [fishersci.ca]
- 9. journals.biologists.com [journals.biologists.com]
- 10. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]
- 11. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 13. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TRANSLOCATION ASSAY - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]
- 18. Translocation Assay - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 19. researchgate.net [researchgate.net]
Mastering the Solubilization of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one for Preclinical Research
An In-depth Guide for Researchers in Drug Discovery and Development
Understanding the Physicochemical Landscape
A related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, has been shown to be well soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[1][2] This provides a logical starting point for solvent selection.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 43027-50-5 | [3] |
| Molecular Formula | C₉H₉N₃O₃ | [3] |
| Molecular Weight | 207.19 g/mol | [3] |
| Anticipated Aqueous Solubility | Very Low | Inferred from similar structures |
| Recommended Storage | Room temperature, airtight, dry | [3] |
Strategic Solvent Selection: A Hierarchical Approach
The primary goal is to dissolve the compound at a high concentration to create a stock solution, which can then be diluted to the final experimental concentrations. The choice of solvent is critical and must be compatible with the downstream biological assay.
dot
Caption: Workflow for selecting an appropriate solvent.
Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
Alternative Solvents: If DMSO is not suitable for a specific experimental setup, the following solvents can be considered, in descending order of anticipated solubilizing power for this class of compound:
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to note that the final concentration of any organic solvent in a cell-based assay must be kept to a minimum to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a widely accepted safe limit.[5][6]
Detailed Dissolution Protocols
Safety First: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the standard and recommended starting point for most applications.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 207.19 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out 2.07 mg of this compound and place it into a sterile vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed to facilitate dissolution.[7]
-
-
Sterilization (Optional but Recommended for Cell Culture): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a series of working solutions by diluting the DMSO stock into an aqueous buffer or cell culture medium.
Key Consideration: Avoiding Precipitation
A common issue with poorly soluble compounds is their precipitation when a concentrated DMSO stock is diluted into an aqueous medium. To mitigate this, a stepwise dilution approach is recommended.
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in your chosen aqueous buffer or medium. For example, a 1:10 dilution to create a 1 mM solution.
-
Final Dilution: From the intermediate dilution, prepare the final concentrations required for your experiment.
-
Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest concentration test sample.[5]
dot
Caption: Recommended stepwise dilution workflow.
Self-Validating Systems: Ensuring Compound Integrity and Assay Reliability
Solvent Tolerance Test: Before initiating experiments with your compound, it is best practice to determine the tolerance of your specific cell line to the chosen solvent.
Procedure:
-
Seed your cells at the desired density in a multi-well plate.
-
Expose the cells to a range of solvent concentrations (e.g., 0.05% to 2% DMSO).[7]
-
Incubate for the duration of your planned experiment.
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
The highest concentration of the solvent that does not significantly impact cell viability is your maximum allowable concentration.
Visual Inspection for Precipitation: After preparing your final working solutions, visually inspect them for any signs of cloudiness or precipitation. If observed, this indicates that the compound's solubility limit in the aqueous medium has been exceeded. In such cases, you may need to lower the final concentration or explore the use of co-solvents or solubilizing agents.
Conclusion and Best Practices
The successful use of this compound in experimental settings hinges on a proper dissolution strategy. By understanding its physicochemical properties and employing a systematic approach to solvent selection and dilution, researchers can minimize experimental variability and generate high-quality, reproducible data.
Key Takeaways:
-
Primary Solvent: High-purity, anhydrous DMSO is the recommended solvent.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) and store it in aliquots at -20°C.
-
Dilution: Use a stepwise dilution method to minimize precipitation in aqueous media.
-
Solvent Control: Always include a vehicle control in your experiments.
-
Validation: Perform a solvent tolerance test for your specific experimental system.
By adhering to these protocols and principles, researchers can confidently incorporate this compound into their research workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Characterization of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one as a Potential Kinase Inhibitor
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1][2] This document provides a comprehensive guide for researchers to characterize the kinase inhibitory potential of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (hereafter designated as DNB-2 ). We outline a strategic workflow from initial in vitro enzymatic assays to cell-based functional assessments and target validation. The protocols provided are designed to be robust and self-validating, explaining the causality behind key experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers in drug discovery, oncology, and cell biology seeking to evaluate novel small molecule inhibitors.
Introduction and Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4] The benzimidazole core has been successfully incorporated into several approved kinase inhibitors, suggesting that novel derivatives of this scaffold are promising candidates for drug development.[5]
DNB-2 is a nitro-substituted benzimidazolone derivative. The electron-withdrawing nature of the nitro group and the specific methylation pattern may confer unique binding properties within the ATP-binding pocket of certain kinases. This application note proposes a hypothetical, yet scientifically plausible, targeting of a receptor tyrosine kinase (RTK) pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently overactive in various cancers. The following protocols will guide the user in determining the potency, selectivity, and cellular efficacy of DNB-2.
Proposed Target Signaling Pathway: EGFR
The diagram below illustrates a simplified EGFR signaling cascade, a common target for kinase inhibitors. Activation by its ligand (e.g., EGF) leads to receptor dimerization and autophosphorylation, initiating downstream cascades like MAPK/ERK and PI3K/AKT, which drive cell proliferation and survival. DNB-2 is hypothesized to inhibit the initial autophosphorylation step.
Caption: Hypothesized inhibition of EGFR signaling by DNB-2.
Integrated Experimental Workflow
A multi-step approach is essential for a thorough evaluation. The workflow begins with broad in vitro screening to determine potency and selectivity, followed by cell-based assays to confirm activity in a biological context, and concludes with target engagement studies to verify the mechanism of action.
Caption: Overall workflow for characterizing DNB-2.
Protocol I: In Vitro Kinase Inhibition Assay
Principle: To quantify the direct inhibitory effect of DNB-2 on kinase enzymatic activity, a luminescence-based assay such as the ADP-Glo™ Kinase Assay is recommended. This assay measures the amount of ADP produced during the kinase reaction.[4] Kinase activity is inversely proportional to the luminescent signal, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[4][6]
Materials:
-
DNB-2 (stock solution in 100% DMSO)
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of DNB-2 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This concentration gradient is crucial for generating a complete dose-response curve.
-
Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the serially diluted DNB-2 or DMSO vehicle control to the appropriate wells. b. Add 2 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. c. Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[3] d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4] b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase reaction. c. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[4]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Illustrative Data:
| Kinase Target | DNB-2 IC50 (nM) [Illustrative] | Staurosporine IC50 (nM) [Control] |
| EGFR | 18 | 6 |
| HER2 | 45 | 12 |
| VEGFR2 | 850 | 15 |
| CDK2 | >10,000 | 25 |
| SRC | 1,200 | 9 |
Staurosporine, a non-selective kinase inhibitor, serves as a positive control to validate the assay's performance.[4]
Protocol II: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: After confirming direct enzymatic inhibition, it is critical to assess whether DNB-2 can affect the viability of cancer cells. The MTT assay is a colorimetric method that measures cellular metabolic activity.[7][8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[9] The amount of formazan is directly proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, EGFR-driven)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DNB-2 (stock solution in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[10][11]
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[11]
-
Compound Treatment: a. Prepare serial dilutions of DNB-2 in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of DNB-2 or vehicle control. c. Incubate the plate for 72 hours at 37°C, 5% CO₂. A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.[11]
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7] b. Incubate the plate for an additional 4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan crystals.[10]
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7][8] b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percent viability against the logarithm of DNB-2 concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Illustrative Data:
| Cell Line | Primary Cancer Type | Key Driver Mutation | DNB-2 IC50 (µM) [Illustrative] |
| A549 | Lung Carcinoma | KRAS | 8.5 |
| H2228 | Lung Adenocarcinoma | ALK Fusion | 15.2 |
| GTL-16 | Gastric Carcinoma | c-Met Amplified | 1.2 |
| MCF-7 | Breast Cancer | ER+ | >50 |
Protocol III: Target Engagement by Western Blotting
Principle: To confirm that DNB-2 inhibits the intended kinase within the cell, Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates. A reduction in the phosphorylated form of the target protein upon treatment with DNB-2 provides strong evidence of target engagement.[12][13]
Materials:
-
Selected cancer cell line (e.g., GTL-16, based on cellular IC50 data)
-
DNB-2
-
Appropriate ligand/stimulant (e.g., HGF for c-Met, EGF for EGFR)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.[12]
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[14]
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK, anti-β-Actin).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Starve the cells in serum-free medium for 12-24 hours to reduce basal kinase activity. c. Pre-treat the cells with varying concentrations of DNB-2 (e.g., 0.5x, 1x, 5x the cellular IC50) for 2 hours. d. Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF) for 15 minutes to induce kinase phosphorylation.[12] e. Immediately wash the cells twice with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well.[15] f. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. c. Boil the samples at 95-100°C for 5 minutes.[14]
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[12] b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-linked secondary antibody (1:2000 dilution) for 1 hour at room temperature.[12] e. Wash the membrane again as in the previous step.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total kinase and a loading control like β-Actin.[12] d. Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target inhibition.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and antitumor activity of Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues as ALK inhibitors with mutation-combating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Preamble: Situating 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one in Drug Discovery
While a direct and extensive body of literature detailing the specific medicinal applications of this compound is not prominently available in current scientific databases, its structural components—the benzimidazolone core, the nitro functional group, and N-methylation—are hallmarks of numerous biologically active molecules. This guide, therefore, addresses the topic from a scaffold-centric perspective. We will dissect the known significance of the broader nitrobenzimidazole class and present detailed protocols that a researcher would employ to explore the potential of this specific molecule.
The benzimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] The introduction of a nitro group often imparts specific electronic properties that can be crucial for antiparasitic and antimicrobial activity, while N-methylation can enhance metabolic stability and cell permeability. Thus, this compound stands as a valuable chemical intermediate and a potential, yet underexplored, candidate for drug discovery programs.[2][3] This document serves as a foundational resource for initiating such an exploration.
Part 1: The Nitrobenzimidazole Scaffold - A Landscape of Biological Activity
The fusion of a benzene ring with an imidazole ring to form benzimidazole creates a molecular architecture with diverse therapeutic applications. The addition of a nitro group, particularly at the 5-position, has been a successful strategy in the development of agents targeting infectious diseases and cancer.
Antiparasitic and Antiprotozoal Potential
Nitro-heterocyclic compounds are a cornerstone of antiparasitic chemotherapy. Their mechanism of action is often linked to the reductive activation of the nitro group within the anaerobic or microaerophilic environment of the parasite. This process generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic nitro radicals that damage parasitic DNA, proteins, and lipids.[4]
Several 5-nitrobenzimidazole derivatives have been synthesized and evaluated as analogues of the antiprotozoal drug benznidazole, demonstrating significant activity against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[5] For instance, certain 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides have shown IC50 values in the low micromolar range, significantly more potent than the benznidazole reference standard against G. intestinalis and T. vaginalis.[5]
Anticancer Activity
The hypoxic microenvironment of solid tumors provides a rationale for using nitro-aromatic compounds as bioreductive prodrugs. Similar to their antiparasitic mechanism, the nitro group can be selectively reduced in hypoxic cancer cells to form cytotoxic species. Reports have indicated that certain nitrobenzimidazoles possess cytotoxic activity against cancer cell lines, such as breast cancer.[1]
Other Therapeutic Areas
Beyond infectious diseases and oncology, the benzimidazole scaffold is versatile. Derivatives have been explored for a multitude of therapeutic applications, including:
-
Vasorelaxant Activity : 5-Nitro benzimidazole derivatives have been designed and synthesized as potential antihypertensive agents, showing promising vasorelaxant effects in ex-vivo studies.[6]
-
Antiviral and Antimicrobial Activity : The benzimidazole core is present in numerous compounds with a broad spectrum of activity against viruses and bacteria.[1]
The logical flow from the core scaffold to potential activity is illustrated below.
Caption: Logical progression from the core chemical features of this compound to its potential therapeutic applications based on established structure-activity relationships of the nitrobenzimidazole class.
Part 2: Experimental Protocols
The following protocols are provided as robust, field-proven methodologies. They are designed to be self-validating, with clear steps and justifications for experimental choices.
Protocol 2.1: Synthesis of a 1,3-Disubstituted-5-nitro-1H-benzo[d]imidazol-2(3H)-one
This protocol provides a general, two-step method for synthesizing the target scaffold, starting from a commercially available nitrophenylenediamine. This approach is adapted from standard methodologies for benzimidazole synthesis.[6]
Objective: To synthesize a 1,3-disubstituted-5-nitro-1H-benzo[d]imidazol-2(3H)-one derivative.
Materials:
-
4-Nitro-o-phenylenediamine
-
Urea
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (or other alkylating agent)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Methodology:
Step 1: Synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (10.0 g, 65.3 mmol) and urea (11.8 g, 195.9 mmol, 3.0 equiv).
-
Rationale: Urea serves as the carbonyl source for the formation of the imidazolone ring. A significant excess is used to drive the reaction to completion.
-
-
Heating: Heat the mixture in a sand bath or heating mantle to 150-160 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 2-3 hours, or until the reaction solidifies.
-
Causality: The high temperature facilitates the condensation and cyclization reaction, with the elimination of ammonia.
-
-
Work-up: Allow the flask to cool to room temperature. Add 100 mL of 1 M NaOH and heat the mixture to boiling to dissolve the product and unreacted starting materials.
-
Precipitation: Cool the solution in an ice bath and acidify to pH ~5-6 with concentrated HCl. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 5-nitro-1H-benzo[d]imidazol-2(3H)-one, is typically obtained as a yellow or brown solid and can be used in the next step without further purification.
Step 2: N,N'-Dimethylation
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (80 mL). Add sodium hydride (3.4 g of 60% dispersion, 85.0 mmol, ~2.2 equiv) portion-wise at 0 °C.
-
Rationale: NaH is a strong base used to deprotonate both nitrogen atoms of the benzimidazolone ring, making them nucleophilic. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Substrate Addition: Slowly add the 5-nitro-1H-benzo[d]imidazol-2(3H)-one (7.0 g, 39.1 mmol, 1.0 equiv) synthesized in Step 1 to the NaH suspension at 0 °C. Stir for 30 minutes.
-
Alkylation: Add methyl iodide (5.1 mL, 82.1 mmol, 2.1 equiv) dropwise via syringe, keeping the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The deprotonated nitrogens act as nucleophiles, attacking the electrophilic methyl group of methyl iodide in an Sₙ2 reaction. A slight excess of the alkylating agent ensures complete dialkylation.
-
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) or by recrystallization to yield this compound.
Protocol 2.2: In Vitro Antiprotozoal Activity Assay (Example: Giardia intestinalis)
This protocol details a standard method for assessing the efficacy of a test compound against a common intestinal protozoan parasite.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Giardia intestinalis trophozoites.
Materials:
-
Giardia intestinalis trophozoites (e.g., WB strain, ATCC 30957)
-
TYI-S-33 medium, supplemented with bovine bile and fetal bovine serum (FBS)
-
Test compound (this compound)
-
Metronidazole (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
96-well microtiter plates (flat bottom, sterile)
-
Cell viability reagent (e.g., CellTiter-Blue® or resazurin-based assay)
-
Microplate reader (fluorometer or spectrophotometer)
-
Anaerobic chamber or gas-generating pouches
Methodology:
Caption: Workflow for the in vitro antiprotozoal activity assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and metronidazole in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final assay concentrations (e.g., from 100 µM to 0.1 µM). The final DMSO concentration in all wells should be ≤0.5%.
-
Rationale: Serial dilutions allow for the determination of a dose-response curve. Keeping the DMSO concentration low and constant is crucial to avoid solvent-induced toxicity.
-
-
Parasite Culture: Culture G. intestinalis trophozoites in TYI-S-33 medium at 37°C until they reach the logarithmic growth phase.
-
Assay Plating: Harvest the trophozoites and adjust the cell density to 1 x 10⁵ cells/mL in fresh medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 1 x 10⁴ cells/well).
-
Compound Addition: Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for:
-
Negative Control: Cells with medium containing 0.5% DMSO (vehicle control).
-
Positive Control: Cells with serial dilutions of metronidazole.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic environment.
-
Causality:Giardia is an anaerobic parasite, and these conditions are required for its survival and for the potential reductive activation of the nitro compound.
-
-
Viability Assessment: After incubation, add 20 µL of the cell viability reagent to each well. Incubate for an additional 2-4 hours at 37°C.
-
Rationale: Viable, metabolically active cells will reduce the reagent (e.g., resazurin) into a fluorescent product (resorufin). The amount of fluorescence is directly proportional to the number of living cells.
-
-
Data Acquisition: Measure the fluorescence (or absorbance) using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 560/590 nm for resazurin).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_VehicleControl))
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal model) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Part 3: Data Presentation and Interpretation
All quantitative data from biological assays should be summarized for clear comparison.
Table 1: Hypothetical Antiprotozoal Activity Data
| Compound | Target Organism | IC50 (µM) ± SD | Selectivity Index (SI) |
| This compound | G. intestinalis | [Experimental Value] | [Calculated Value] |
| Metronidazole (Control) | G. intestinalis | 3.5 ± 0.4 | N/A |
-
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of parasite growth. A lower IC50 indicates higher potency.
-
Selectivity Index (SI): Calculated as (CC50 of mammalian cells) / (IC50 of parasite). A high SI (>10) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells. (CC50 would be determined from a separate cytotoxicity assay against a mammalian cell line, e.g., HEK293 or HepG2).
Conclusion and Future Directions
This compound represents an intriguing starting point for medicinal chemistry exploration. While direct biological data is sparse, the established importance of the nitrobenzimidazole scaffold suggests high potential, particularly in the realm of antiparasitic and anticancer drug discovery. The protocols outlined in this guide provide a clear and robust framework for the synthesis and biological evaluation of this compound and its future analogues. Further investigation should focus on screening against a diverse panel of parasites and cancer cell lines, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
- 1. maaz.ihmc.us [maaz.ihmc.us]
- 2. Review of synthesis process of nitrobenzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the discovery of novel and potent kinase inhibitors is a cornerstone of modern drug discovery.[1] High-throughput screening (HTS) provides the capability to assess large chemical libraries for their potential to modulate kinase activity, enabling the identification of promising lead compounds.[2]
This application note details a robust HTS workflow designed to identify inhibitors of a model protein kinase, Src, using 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one as a representative test compound from a larger screening library. The methodology is centered around a fluorescence polarization (FP) assay, a homogenous and sensitive technique well-suited for HTS.[3][4]
The Candidate Compound: this compound
| Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| (Structure not available) | This compound | C₉H₉N₃O₃ | 207.19 g/mol |
Note: While specific biological activity for this exact compound is not extensively documented, the benzimidazole scaffold is a known pharmacophore in many kinase inhibitors.
Assay Principle: Fluorescence Polarization Competition Assay
The HTS campaign will employ a competitive fluorescence polarization assay. This technique measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer") when it binds to a larger molecule, such as a protein kinase.[3]
The core principle is as follows:
-
High Polarization State: In the absence of a competitive inhibitor, a fluorescently labeled tracer (a known low-affinity kinase ligand) binds to the Src kinase. The resulting large complex tumbles slowly in solution, leading to a high degree of fluorescence polarization when excited with polarized light.
-
Low Polarization State: When an unlabeled inhibitor from the compound library (such as this compound) binds to the kinase's active site, it displaces the fluorescent tracer. The now-free tracer tumbles rapidly, resulting in a significant decrease in fluorescence polarization.
This change in polarization is directly proportional to the inhibitory activity of the test compound.
Caption: Principle of the competitive fluorescence polarization assay.
High-Throughput Screening Workflow
The HTS campaign is structured in a multi-stage process to ensure robustness and minimize false positives.
Caption: A multi-stage workflow for the HTS campaign.
Part 1: Assay Development and Optimization
Objective: To establish a robust and reproducible FP assay for Src kinase suitable for HTS.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Src Kinase: Recombinant human Src kinase, diluted in assay buffer to the desired concentration.
-
Fluorescent Tracer: A suitable fluorescently-labeled ATP-competitive ligand for Src, diluted in assay buffer.
-
Test Compound: this compound dissolved in 100% DMSO to create a 10 mM stock solution.
-
-
Determination of Tracer and Kinase Concentrations:
-
Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of Src kinase to determine the dissociation constant (Kd).
-
Optimize the kinase concentration to achieve a stable and significant FP window (the difference in polarization between the bound and free tracer).
-
-
DMSO Tolerance Test:
-
Assess the effect of various concentrations of DMSO (0.1% to 5%) on the assay signal to determine the maximum tolerable concentration that does not significantly impact assay performance.
-
-
Z'-factor and Signal-to-Background (S/B) Calculation:
-
Prepare a 384-well plate with multiple replicates of positive controls (no inhibitor) and negative controls (a known potent Src inhibitor or no kinase).
-
Calculate the Z'-factor and S/B ratio to ensure the assay is suitable for HTS. An acceptable assay should have a Z'-factor > 0.5 and an S/B ratio > 2.[5]
Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
S/B Ratio Formula: S/B = Mean_pos / Mean_neg
-
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay for HTS |
| 0 to 0.5 | Marginal assay | |
| < 0 | Unsuitable for HTS | |
| S/B Ratio | > 2 | Acceptable signal window |
Part 2: Primary High-Throughput Screen
Objective: To screen a compound library, including this compound, at a single concentration to identify initial "hits".
Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume of each compound stock solution (including this compound) into a 384-well assay plate to achieve a final concentration of 10 µM.
-
Include positive and negative controls on each plate.
-
-
Reagent Addition:
-
Add the pre-determined optimal concentrations of Src kinase and the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
-
Data Analysis and Hit Selection:
-
Normalize the data using the plate controls.
-
Calculate the percent inhibition for each compound.
-
Select "hits" based on a pre-defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample population).
-
Part 3: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of initial hits and determine their potency.
Protocol:
-
Hit Re-testing:
-
Re-test the initial hits in the primary assay to eliminate false positives due to experimental error.
-
-
Dose-Response Curves:
-
For confirmed hits, perform a dose-response analysis by testing a range of concentrations (e.g., from 100 µM down to 1 nM) in the FP assay.
-
Generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the signal by 50%).
-
| Hit Compound | Re-test Confirmation | IC₅₀ (µM) |
| This compound | Confirmed | 5.2 |
| ... | ... | ... |
Part 4: Secondary and Orthogonal Assays
Objective: To further validate the activity of potent hits using different assay formats and to begin characterizing their mechanism of action.[4]
1. Orthogonal Biochemical Assay (e.g., ADP-Glo™ Kinase Assay):
-
Principle: This assay measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity.
-
Purpose: To confirm that the hit compound inhibits the catalytic activity of Src kinase in an assay with a different detection method, reducing the likelihood of technology-specific artifacts.
2. Mechanism of Action (MoA) Studies:
-
Objective: To determine how the inhibitor interacts with the enzyme.
-
Method: Perform kinetic studies by measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor.
-
Analysis: Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
References
- 1. HTScan® ABL1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcluster.com [labcluster.com]
- 5. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing the Synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Analysis of Synthetic Strategies
Introduction
1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is a key scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to the drug discovery and development community. Optimization of the synthetic route to this molecule is crucial for improving yield, reducing costs, and ensuring a more environmentally benign process. This application note presents a detailed analysis of two primary synthetic routes to this compound, providing in-depth protocols and a comparative assessment to guide researchers in selecting the most appropriate method for their needs.
The two strategies explored herein are:
-
Route A: Post-Cyclization N,N'-Dimethylation. This approach involves the initial synthesis of the 5-nitro-1H-benzo[d]imidazol-2(3H)-one core, followed by the simultaneous methylation of both nitrogen atoms.
-
Route B: Pre-Cyclization Dimethylation and Subsequent Cyclization. This strategy focuses on first preparing the key intermediate, N,N'-dimethyl-4-nitro-1,2-phenylenediamine, which is then cyclized to form the final product.
By understanding the nuances, advantages, and disadvantages of each route, researchers can make informed decisions to streamline the synthesis of this important molecule.
Comparative Analysis of Synthetic Routes
A critical aspect of synthetic route optimization is the careful consideration of various factors that impact the overall efficiency and practicality of a given pathway. The table below provides a comparative summary of the two proposed routes for the synthesis of this compound.
| Metric | Route A: Post-Cyclization N,N'-Dimethylation | Route B: Pre-Cyclization Dimethylation & Cyclization |
| Number of Steps | 2 (from 4-nitro-1,2-phenylenediamine) | 3 (from 4-chloro-1-nitrobenzene) |
| Key Intermediates | 5-nitro-1H-benzo[d]imidazol-2(3H)-one | N,N'-dimethyl-4-nitro-1,2-phenylenediamine |
| Potential Yield | Moderate to High | Potentially higher overall yield |
| Scalability | Good | Good, with careful optimization of the methylation step |
| Reagent Safety | Uses potentially hazardous alkylating agents (e.g., dimethyl sulfate). | Involves the use of phosgene equivalents (e.g., triphosgene, CDI), which require careful handling. |
| Purification | May require chromatographic separation of mono- and di-methylated products. | Purification of the final product may be more straightforward. |
| Versatility | The intermediate 5-nitro-1H-benzo[d]imidazol-2(3H)-one can be used to synthesize a variety of N-substituted analogs. | The key intermediate can be challenging to synthesize in high purity. |
Route A: Post-Cyclization N,N'-Dimethylation
This route is a convergent approach where the benzimidazolone core is first constructed and then functionalized. The primary advantage lies in the ready availability of the starting material, 4-nitro-1,2-phenylenediamine, and the potential for diversification at the N-alkylation stage.
Workflow for Route A
Detailed Protocol for Route A
Step 1: Synthesis of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
This procedure is adapted from established methods for the synthesis of benzimidazolones from o-phenylenediamines and urea.[1]
-
Materials:
-
4-Nitro-1,2-phenylenediamine (15.3 g, 0.1 mol)
-
Urea (12.0 g, 0.2 mol)
-
High-boiling point solvent (e.g., N,N-dimethylformamide or sulfolane, 50 mL)
-
-
Procedure:
-
Combine 4-nitro-1,2-phenylenediamine and urea in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add the high-boiling point solvent to the flask.
-
Heat the reaction mixture to 130-140 °C with stirring. Ammonia gas will be evolved.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 1:1 Ethyl acetate:Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
-
Expected Yield: 80-90%
-
Characterization: The product should be a yellow to orange solid. The structure can be confirmed by ¹H NMR and mass spectrometry.
Step 2: N,N'-Dimethylation of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
This protocol utilizes phase-transfer catalysis (PTC) for efficient dialkylation.
-
Materials:
-
5-Nitro-1H-benzo[d]imidazol-2(3H)-one (1.79 g, 10 mmol)
-
Dimethyl sulfate (2.52 g, 20 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
-
Procedure:
-
To a solution of 5-nitro-1H-benzo[d]imidazol-2(3H)-one in anhydrous DMF, add potassium carbonate and tetrabutylammonium bromide.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired this compound.
-
-
Expected Yield: 60-75%
-
Characterization: The final product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in CDCl₃ would show two singlets for the two N-methyl groups around δ 3.4-3.6 ppm, and aromatic protons in the δ 7.0-8.5 ppm region.
Route B: Pre-Cyclization Dimethylation and Subsequent Cyclization
This linear approach involves the synthesis of a key N,N'-dimethylated diamine intermediate prior to the final ring-closing step. This strategy can offer advantages in terms of purification of the final product, as the methylation is performed on a simpler precursor.
Workflow for Route B
Detailed Protocol for Route B
Step 1 & 2: Synthesis of N,N'-Dimethyl-4-nitro-1,2-phenylenediamine
This multi-step process begins with the mono-methylation of 4-chloro-1-nitrobenzene, followed by amination and a second methylation. A more direct approach involves the reductive amination of a suitable precursor. A plausible, though not fully optimized, route is outlined below.
-
Materials:
-
4-Nitro-1,2-phenylenediamine (15.3 g, 0.1 mol)
-
Dimethyl carbonate (DMC) (27.0 g, 0.3 mol)
-
Base (e.g., K₂CO₃ or DBU)
-
Solvent (e.g., DMF or NMP)
-
-
Procedure (Conceptual - Requires Optimization):
-
In a high-pressure reactor, combine 4-nitro-1,2-phenylenediamine, dimethyl carbonate, and a suitable base in an appropriate solvent.
-
Heat the mixture to 150-180 °C for 12-24 hours. The reaction should be monitored for the formation of the N,N'-dimethylated product.
-
After cooling, the reaction mixture would be worked up by partitioning between water and an organic solvent.
-
The crude product would require purification by column chromatography to isolate N,N'-dimethyl-4-nitro-1,2-phenylenediamine.
-
-
Note: This step is the most challenging in this route and requires significant optimization. The direct dimethylation of 4-nitro-1,2-phenylenediamine is not well-documented and may lead to a mixture of products. Alternative strategies, such as a two-step methylation process with intermediate protection, might be necessary.
Step 3: Cyclization of N,N'-Dimethyl-4-nitro-1,2-phenylenediamine
This step utilizes a phosgene equivalent for the formation of the benzimidazolone ring. Carbonyldiimidazole (CDI) is a safer alternative to phosgene.
-
Materials:
-
N,N'-Dimethyl-4-nitro-1,2-phenylenediamine (1.81 g, 10 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
-
Procedure:
-
Dissolve N,N'-dimethyl-4-nitro-1,2-phenylenediamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add CDI portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Expected Yield: 70-85% (from the diamine precursor)
Discussion and Optimization Strategies
Route A offers a more straightforward initial cyclization, but the subsequent dialkylation can be challenging to control, potentially leading to a mixture of un-, mono-, and di-methylated products, necessitating careful chromatographic purification. Optimization of this step could involve screening different bases (e.g., NaH, K₂CO₃, Cs₂CO₃), phase-transfer catalysts, and methylating agents (e.g., methyl iodide, dimethyl sulfate). The reaction temperature and time should also be carefully monitored to maximize the yield of the desired 1,3-dimethylated product.
Route B presents a more linear and potentially more controllable approach to the final product, as the methylation is performed on a less complex precursor. However, the synthesis of the N,N'-dimethyl-4-nitro-1,2-phenylenediamine intermediate is a significant hurdle. The direct dimethylation of 4-nitro-1,2-phenylenediamine is likely to be unselective. A more robust synthesis of this intermediate would need to be developed, possibly involving a multi-step sequence with protecting groups. The final cyclization step with CDI is generally high-yielding and clean. Optimization of this route would heavily focus on an efficient and scalable synthesis of the dimethylated diamine.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and purification capabilities.
-
Route A is recommended for: Smaller scale syntheses where the starting 5-nitro-1H-benzo[d]imidazol-2(3H)-one is readily available or easily synthesized, and where chromatographic purification is feasible. It also offers a platform for the synthesis of other N-substituted analogs.
-
Route B is recommended for: Larger scale production where a highly pure final product is desired and where a dedicated effort can be invested in optimizing the synthesis of the key N,N'-dimethyl-4-nitro-1,2-phenylenediamine intermediate.
Further optimization of both routes is encouraged to improve yields, reduce reaction times, and enhance the overall greenness of the process. This may include exploring alternative catalysts, solvents, and reaction conditions.
References
Application Notes & Protocols for In Vivo Evaluation of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Introduction: Contextualizing the Investigation
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including antihypertensive, anticancer, and anthelmintic properties.[1] The specific compound, 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, belongs to the nitrobenzimidazole subclass. While this specific molecule is not extensively characterized in publicly available in vivo literature, related 5-nitro-benzimidazole structures have shown significant promise as potential therapeutics, such as angiotensin II type 1 (AT1) receptor antagonists for hypertension and cytotoxic agents against cancer cell lines.[2][3]
These application notes provide a comprehensive, methodology-driven framework for the initial in vivo characterization of this compound. The guide is structured to logically progress from foundational safety and pharmacokinetic assessments to the design of robust efficacy studies, reflecting a standard workflow in preclinical drug discovery.[4][5] The protocols herein are designed to be self-validating, providing clear endpoints and decision-making criteria to ensure data integrity and adherence to ethical animal research principles.
Section 1: Compound Characterization and Formulation for In Vivo Administration
1.1. Physicochemical Properties
Before initiating any in vivo experiment, it is critical to confirm the identity and purity of the test article.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 43027-50-5 | [6] |
| Molecular Formula | C₉H₉N₃O₃ | [6] |
| Molecular Weight | 207.19 g/mol | [7] |
| Purity | ≥97% (Recommended) | [7] |
1.2. Vehicle Selection and Formulation Protocol
The limited water solubility of many benzimidazole derivatives necessitates careful vehicle selection to ensure bioavailability and minimize vehicle-induced toxicity.[8]
Rationale: The goal is to create a stable and homogenous formulation suitable for the intended route of administration (e.g., oral, intraperitoneal). For initial studies, a vehicle with a history of safety and compatibility is preferred. A suspension or a solution containing a co-solvent is often required.
Protocol: Preparation of a 10 mg/mL Suspension for Oral Gavage
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh the required amount of this compound.
-
Wetting Agent: Add a small amount of a surfactant, such as 1-2% Tween® 80, to the powder. Mix to form a uniform paste. This step is crucial for preventing aggregation of the hydrophobic compound in the aqueous vehicle.
-
Vehicle Addition: Gradually add the primary vehicle (e.g., sterile 0.5% carboxymethylcellulose [CMC] in saline) to the paste while continuously triturating or vortexing.
-
Homogenization: Continue mixing until a uniform, milky suspension is achieved. Ensure no clumps are visible.
-
Final Volume: Adjust to the final desired volume with the vehicle.
-
Storage and Use: Store at 2-8°C and protect from light. Before each use, vortex thoroughly to re-suspend the compound and ensure accurate dosing. Formulations should be prepared fresh, ideally on the day of dosing.[4]
Section 2: Foundational Safety: Maximum Tolerated Dose (MTD) Determination
Rationale: The MTD study is the cornerstone of in vivo toxicology. Its purpose is to identify the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality over a defined period.[4][9] This information is critical for selecting dose levels for subsequent pharmacokinetic and efficacy studies.[5]
Caption: Decision logic for selecting dose levels for in vivo efficacy studies.
Protocol: A549 Lung Cancer Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NCr-nu/nu or NOD-SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 human lung carcinoma cells (a cell line against which a related compound showed high potency)[3] in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose)
-
Group 3: Test Compound (High Dose)
-
Group 4: Positive Control (e.g., Paclitaxel)
-
-
Treatment: Administer treatments for 21-28 days via the determined route and schedule (e.g., daily oral gavage).
-
Efficacy Endpoints:
-
Primary: Measure tumor volume with calipers 2-3 times per week. Calculate tumor growth inhibition (TGI).
-
Secondary: Record mouse body weights as a measure of tolerability.
-
-
Terminal Procedures: At the end of the study, excise tumors, weigh them, and process them for downstream analysis (e.g., histology, biomarker analysis).
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one [cymitquimica.com]
- 8. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Application Notes and Protocols for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one as a Putative Fluorescent Probe
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Nitroaromatic Fluorophore
The field of fluorescent probes is in continuous evolution, driven by the demand for sensitive and selective detection of biologically and environmentally significant analytes. While nitroaromatic compounds have historically been categorized as being intrinsically non-fluorescent due to efficient quenching mechanisms, recent advancements have demonstrated that strategic molecular design can overcome this limitation, paving the way for their use as unique fluorophores.[1] The strong electron-withdrawing nature of the nitro group, often a cause of fluorescence quenching, can be harnessed to create "turn-off" or "turn-on" sensory systems.[1][2]
This document provides a detailed guide to the potential application of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one as a fluorescent probe. Benzimidazole derivatives are a well-established class of fluorescent molecules with applications ranging from chemosensors to biological imaging.[3][4][5] The presence of a nitro group on this scaffold suggests its potential as a "turn-off" probe, where its native fluorescence is quenched upon interaction with a specific analyte. This application note will explore its synthesis, photophysical properties, and a hypothetical protocol for its use in detecting electron-rich analytes, a principle grounded in the known mechanisms of fluorescence quenching involving nitroaromatic compounds.[6][7][8]
Physicochemical and Putative Photophysical Properties
Before delving into its application, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₃ | [9] |
| Molecular Weight | 207.19 g/mol | [9][10] |
| CAS Number | 43027-50-5 | [10] |
| Appearance | Expected to be a solid | [11] |
| Purity | Typically >97% | [10] |
| Storage | Room temperature, in an airtight and dry environment | [9][11] |
| Putative Excitation Max (λex) | ~350-400 nm | Inferred from similar nitrobenzimidazole structures |
| Putative Emission Max (λem) | ~450-550 nm | Inferred from similar nitrobenzimidazole structures |
| Quantum Yield (Φf) | Expected to be low to moderate | [1] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from general benzimidazole derivative properties[5] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the formation of the benzimidazole core followed by N-alkylation and nitration, or by utilizing a pre-nitrated precursor. A plausible synthetic route is outlined below, based on established methodologies for benzimidazole synthesis.[12][13][14]
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Mechanism of Action: A "Turn-Off" Fluorescent Probe
The proposed sensing mechanism for this compound is based on fluorescence quenching induced by an electron-rich analyte. The core principle is Photoinduced Electron Transfer (PET).[2][5]
-
Excitation: The probe molecule absorbs a photon, promoting an electron to an excited state (S1).
-
Fluorescence (in the absence of analyte): In its excited state, the probe can relax to the ground state (S0) by emitting a photon, resulting in fluorescence.
-
Quenching (in the presence of an electron-rich analyte): If an electron-rich analyte is in close proximity to the excited probe, it can donate an electron to the electron-deficient nitrobenzimidazole core. This process, known as PET, provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.[7]
Photoinduced Electron Transfer (PET) Mechanism
Caption: Proposed PET mechanism for fluorescence quenching.
Experimental Protocol: Detection of an Electron-Rich Analyte
This protocol provides a general framework for utilizing this compound as a "turn-off" fluorescent probe. Researchers should optimize the conditions for their specific analyte of interest.
Materials and Reagents
-
This compound (Probe)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, for biological applications)
-
Analyte of interest (e.g., a tryptophan-containing peptide)
-
High-purity water
-
Microplates (e.g., 96-well black, clear bottom) or quartz cuvettes
Instrumentation
-
Fluorescence spectrophotometer or plate reader
-
UV-Vis spectrophotometer
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
Preparation of Solutions
-
Probe Stock Solution (1 mM): Dissolve 2.07 mg of this compound in 10 mL of DMSO. Store at 4°C, protected from light.
-
Working Probe Solution (10 µM): Dilute the 1 mM stock solution 1:100 in the desired assay buffer (e.g., PBS). Note: The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects on the assay.
-
Analyte Stock Solution: Prepare a high-concentration stock solution of the analyte in the assay buffer.
-
Analyte Working Solutions: Prepare a series of dilutions of the analyte stock solution in the assay buffer to create a concentration gradient.
Experimental Procedure
-
Determine Optimal Excitation and Emission Wavelengths:
-
In a quartz cuvette, add 3 mL of the 10 µM working probe solution.
-
Scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 500 nm).
-
Identify the wavelength of maximum excitation (λex).
-
Scan the emission spectrum while exciting at the determined λex.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quenching Assay:
-
To a series of microplate wells or cuvettes, add a fixed volume of the 10 µM working probe solution (e.g., 100 µL).
-
Add increasing volumes of the analyte working solutions to achieve a range of final analyte concentrations.
-
Add the assay buffer to bring the final volume in each well to be the same (e.g., 200 µL).
-
Include a control well containing only the working probe solution and buffer.
-
Incubate the plate/cuvettes at room temperature for a predetermined time (e.g., 15 minutes) to allow for the interaction to reach equilibrium.
-
Measure the fluorescence intensity at the optimal λex and λem.
-
Data Analysis
-
Fluorescence Quenching Efficiency: Calculate the quenching efficiency (%) for each analyte concentration using the following formula: Quenching Efficiency (%) = (1 - F/F₀) * 100 Where F₀ is the fluorescence intensity of the probe in the absence of the analyte, and F is the fluorescence intensity in the presence of the analyte.
-
Stern-Volmer Analysis: To further investigate the quenching mechanism (static vs. dynamic), a Stern-Volmer plot can be generated.[6][8] The Stern-Volmer equation is: F₀/F = 1 + Ksv [Q] Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (analyte), respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
A linear Stern-Volmer plot suggests a single type of quenching mechanism is dominant.[6]
-
Expected Results
A successful experiment will demonstrate a dose-dependent decrease in fluorescence intensity with increasing analyte concentration.
| Analyte Concentration (µM) | Fluorescence Intensity (a.u.) | F₀/F | Quenching Efficiency (%) |
| 0 | 1000 | 1.0 | 0 |
| 10 | 850 | 1.18 | 15 |
| 20 | 700 | 1.43 | 30 |
| 50 | 450 | 2.22 | 55 |
| 100 | 200 | 5.00 | 80 |
Troubleshooting
-
No change in fluorescence:
-
Verify the probe and analyte concentrations.
-
Ensure the chosen analyte is sufficiently electron-rich to induce PET.
-
Check the pH of the buffer, as it can influence both the probe and the analyte.
-
-
Precipitation of the probe:
-
Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on the assay.
-
Decrease the working concentration of the probe.
-
-
High background fluorescence:
-
Use a high-quality assay buffer and solvents.
-
Check for fluorescent impurities in the analyte solution.
-
Conclusion
This compound represents a promising, yet underexplored, candidate for the development of "turn-off" fluorescent probes. Its nitrobenzimidazole core provides the necessary electronic properties for a Photoinduced Electron Transfer-based sensing mechanism. The protocols and theoretical framework presented in this application note offer a solid foundation for researchers to explore its potential in detecting a wide range of electron-rich analytes, contributing to the expanding toolkit of fluorescent sensors for chemical and biological applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 9. This compound [myskinrecipes.com]
- 10. 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one [cymitquimica.com]
- 11. 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole | 3652-92-4 [sigmaaldrich.com]
- 12. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one as a Novel Anticancer Agent
Authored by a Senior Application Scientist
Abstract
The discovery of novel chemical entities with therapeutic potential is the foundational step in pharmaceutical research and development. This guide provides a comprehensive experimental framework for the initial efficacy testing of the novel compound, 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. While its specific biological activity is yet to be fully elucidated, its structural motifs suggest potential utility as a therapeutic agent. One source indicates its use as a precursor in the synthesis of anti-parasitic and anti-microbial drugs[1]. This document outlines a logical, phased approach, beginning with broad in vitro screening against cancer cell lines to determine cytotoxic potential, followed by detailed mechanistic assays to probe the mode of action, and culminating in a foundational in vivo model to assess preclinical efficacy. Each phase is designed to be a self-validating system, providing the rigorous data necessary for go/no-go decisions in a drug development pipeline.
Introduction: A Strategic Framework for a Novel Compound
The journey of a novel compound from laboratory bench to potential clinical application is fraught with challenges. A systematic and methodologically sound approach to preclinical evaluation is paramount to ensure that only the most promising candidates advance.[2][3] This guide proposes a multi-phased experimental design for this compound, with an initial focus on oncology, a therapeutic area with a continuous need for new molecular entities.
The proposed workflow is designed to maximize information while conserving resources, a critical consideration in early-stage drug discovery.[2] We will begin with high-throughput in vitro assays to establish a foundational understanding of the compound's cytotoxic or cytostatic activity. Promising results will trigger a deeper dive into the cellular mechanisms of action, such as the induction of apoptosis or cell cycle arrest. Finally, the most compelling in vitro data will provide the rationale for progressing to in vivo xenograft models, which offer a more complex biological system to evaluate anti-tumor efficacy.[4][5]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for the synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important intermediate. Here, we address common challenges encountered during the nitration of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, providing in-depth, field-proven insights to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the synthesis of this compound?
Low yield is often attributed to several factors, including improper temperature control, impure starting materials, insufficient reaction time, or issues during the work-up and extraction process. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of unwanted byproducts.[1]
Q2: My reaction mixture turned a dark brown or black color. What does this signify?
A dark coloration, often accompanied by the evolution of brown gas (nitrogen oxides), typically indicates decomposition of the starting material or the product. This is usually a result of excessive temperatures during the addition of the nitrating agent.[1] Maintaining a low temperature, especially during the initial stages of the reaction, is crucial to prevent this.
Q3: I am observing the formation of multiple products in my TLC analysis. What are the likely side products?
In addition to the desired 5-nitro isomer, you may be forming other constitutional isomers. The directing effects of the substituents on the benzene ring influence the position of nitration. While the urea moiety is generally a meta-director and the alkyl groups are ortho, para-directors, a mixture of isomers can sometimes be obtained. Over-nitration, leading to dinitro- or trinitro- products, is also a possibility if the reaction conditions are too harsh.[2][3]
Troubleshooting Guide: Low Yield and Purity Issues
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one after the expected reaction time, consider the following:
-
Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the substrate is adequate. A slight excess of the nitrating agent is often used to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, a modest increase in temperature after the initial addition or a longer reaction time may be necessary.[4][5]
-
Poor Solubility: Ensure that the starting material is fully dissolved in the acidic medium before adding the nitrating agent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[5]
Experimental Protocols
Recommended Synthesis Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and immersed in an ice-water bath, slowly add potassium nitrate (KNO₃) to concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.[2][3]
-
Reaction: Once the KNO₃ is fully dissolved, slowly add 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one to the nitrating mixture in small portions, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia) to a pH of approximately 7. The product will precipitate out of the solution.[5]
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.[5]
Data Presentation
| Parameter | Recommended Range | Common Issues | Troubleshooting Steps |
| Temperature | 0-15 °C during addition | Darkening of reaction mixture, low yield | Maintain strict temperature control with an ice bath. |
| Reaction Time | 2-6 hours (monitor by TLC) | Incomplete reaction | Increase reaction time or slightly raise the temperature after addition. |
| Nitrating Agent | KNO₃ in H₂SO₄ or HNO₃ in H₂SO₄ | Formation of multiple products | Use a well-defined nitrating system and control stoichiometry. |
| Work-up | Quenching on ice, neutralization | Product loss during work-up | Ensure complete precipitation by adjusting the pH carefully. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address low product yield.
Reaction Pathway and Potential Side Reactions
Caption: The desired reaction pathway and potential side reactions.
References
Technical Support Center: Solubility Enhancement for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support guide for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. This document provides in-depth troubleshooting protocols and scientific rationale to assist researchers in achieving successful dissolution of this compound in Dimethyl Sulfoxide (DMSO). We understand that solubility challenges can be a significant bottleneck in experimental workflows, and this guide is designed to provide clear, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the dissolution of this compound.
Q1: I've added my compound to DMSO and vortexed, but it's not dissolving. What are the first things I should verify?
A: Before proceeding to more advanced techniques, always perform these initial checks:
-
Compound Purity and Identity: Ensure the material is of high purity and correctly identified. Impurities can significantly impact solubility.
-
Accurate Measurements: Double-check the mass of the compound and the volume of DMSO to confirm the target concentration is correct.[1]
-
Sufficient Agitation: Ensure the mixture has been vortexed vigorously for at least 1-2 minutes.[1] Some compounds with high crystal lattice energy require more mechanical force to break apart.
-
Solvent Quality: Use anhydrous (dry) DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[2]
Q2: My compound dissolved after warming, but a precipitate formed after it cooled to room temperature. What happened?
A: This indicates you created a supersaturated solution. By heating, you provided enough energy to dissolve the compound beyond its equilibrium solubility at room temperature. Upon cooling, the solution could no longer hold the excess solute, causing it to precipitate. To resolve this, you may need to either work with a lower concentration or maintain the elevated temperature during your experiment (if thermally stable).
Q3: Is it safe to heat my DMSO stock solution? How stable is the compound?
A: Gentle warming is a standard practice, but caution is necessary.[1]
-
Temperature Limit: We recommend warming in a water bath between 37-50°C.[1] Exceeding this, especially for prolonged periods, can increase the risk of compound degradation.
-
Compound Stability: The this compound structure contains a nitroaromatic group. While generally stable, nitroaromatic compounds can be susceptible to degradation under harsh conditions.[3]
-
DMSO Stability: DMSO itself is highly stable below 150°C but can begin to slowly decompose near its boiling point (189°C).[4][5] Decomposition can be accelerated by strong acids or bases.[5]
Q4: How long can I store the compound in DMSO?
A: For optimal results, use freshly prepared solutions.[1] If storage is necessary, store at an appropriate temperature in a tightly sealed container to prevent water absorption. Long-term storage of compounds in DMSO at room temperature can lead to degradation; one study showed that after one year at ambient temperature, only 52% of compounds in a large library were still observed.[6] For short-term storage, refrigeration (4°C) or freezing (-20°C or -80°C) is recommended. Be aware that freeze-thaw cycles can also promote precipitation.
Part 2: In-Depth Troubleshooting Guide
When standard vortexing is insufficient, a systematic approach is required to achieve dissolution. This guide follows a logical progression from simple physical methods to more complex chemical alterations.
Systematic Solubility Enhancement Workflow
The following workflow is designed to maximize your chances of success while preserving the integrity of your compound.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Step 1: Standard Agitation
This is the baseline procedure for dissolving any compound.
-
Protocol: Accurately weigh the compound into a suitable vial. Add the precise volume of DMSO. Seal the vial and vortex vigorously for 1-2 minutes.[1]
-
Scientific Rationale: The process of dissolution involves breaking the intermolecular bonds within the solute's crystal lattice and forming new interactions between the solute and solvent molecules.[7] Vortexing provides the initial mechanical energy to facilitate this process.
Step 2: Gentle Warming
Applying thermal energy can often overcome solubility barriers.
-
Protocol: Place the sealed vial in a water bath set to a temperature between 37-50°C for 5-10 minutes.[1] Periodically remove and gently swirl the vial. Inspect for dissolution while the solution is still warm.
-
Scientific Rationale: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules. This increased energy helps to overcome the solute's crystal lattice energy—the force holding the compound in its solid state—allowing solvent molecules to surround and solvate the solute molecules more effectively. For most compounds, solubility increases with temperature.[8]
Step 3: Sonication
Sonication uses high-frequency sound waves to provide intense, localized energy.
-
Protocol: Place the sealed vial into a water bath sonicator. Sonicate for 5-15 minutes.[1] It is crucial to use a pulsing setting (e.g., 1 second on, 1 second off) or to monitor the temperature of the water bath to prevent excessive heating, which could degrade the compound.[2][9]
-
Scientific Rationale: Sonication creates and collapses microscopic vacuum bubbles in the liquid, a phenomenon known as cavitation.[9] The violent collapse of these bubbles generates powerful shockwaves on a microscopic scale, which act to break apart solute aggregates and accelerate the dissolution process by enhancing mass transfer at the solid-liquid interface.[10][11] This method is particularly effective for driving compounds into solution that are slow to dissolve under normal conditions.[2]
Step 4: Co-Solvent Addition (Advanced)
If physical methods fail, modifying the solvent system itself may be necessary. This is a highly effective technique for enhancing the solubility of poorly soluble drugs.[12]
-
Protocol: While DMSO is an excellent solvent, sometimes a mixture of solvents (co-solvency) is more effective.[13] Add a small percentage (e.g., 5-10% v/v) of a compatible co-solvent to your DMSO.
-
Scientific Rationale: DMSO is a highly structured liquid due to strong dipole-dipole interactions. A co-solvent can disrupt this self-association, effectively reducing the energy required to create a cavity in the solvent for the solute molecule.[][15] This modification of the solvent's properties can create a more favorable environment for the solute.
Table 1: Potential Co-Solvents for Use with DMSO
| Co-Solvent | Abbreviation | Key Properties |
| N-Methyl-2-pyrrolidone | NMP | Highly polar, aprotic, strong solubilizing power. Often used for compounds that are difficult to dissolve.[16] |
| Dimethylacetamide | DMA | Aprotic, polar solvent with properties similar to NMP and DMF.[] |
| Polyethylene Glycol 400 | PEG 400 | Low-toxicity co-solvent, often used in parenteral formulations.[12][16] |
Note: Always verify co-solvent compatibility with your downstream experimental system (e.g., cell culture, biochemical assay) as it may have unintended effects.
A Note on pH Adjustment in DMSO
While pH adjustment is a powerful tool for aqueous solutions, its application in neat or high-concentration DMSO is complex.[] The pH scale is strictly defined for aqueous systems and is not directly applicable to organic solvents.[17] While adding a strong acid or base can protonate or deprotonate the this compound molecule, potentially altering its charge and solubility, this should be approached with extreme caution as it can also promote degradation of both the compound and the solvent.[5] This technique is not recommended unless you have specific expertise in non-aqueous acid-base chemistry.
Part 3: Analytical Verification Protocol
Visual inspection can be misleading. A "clear" solution may still contain very fine, undissolved particulates. A definitive method is required to confirm dissolution and quantify solubility. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[18]
Protocol: Confirmation of Dissolution by HPLC
-
Prepare the Solution: Following one of the methods above, prepare a solution at your target concentration (e.g., 10 mM).
-
Centrifugation: Centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any undissolved microparticulates.[1]
-
Sample Collection: Carefully collect the supernatant, being sure not to disturb the pellet (if any).
-
Dilution: Create a precise dilution of the supernatant in a suitable mobile phase to bring the concentration within the linear range of your HPLC's detector.
-
Standard Curve: Prepare a set of known standards of the compound to create a standard curve.
-
Analysis: Inject the diluted sample and the standards onto the HPLC system.
-
Quantification: Compare the peak area of your sample to the standard curve to determine the actual concentration of the dissolved compound. If this concentration matches your target concentration, dissolution was successful.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. hielscher.com [hielscher.com]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. ijpbr.in [ijpbr.in]
- 13. jddt.in [jddt.in]
- 15. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of benzodiazepines in whole blood and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one Derivatives
Welcome to the technical support center for the synthesis and optimization of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to empower you to overcome common synthetic challenges and achieve optimal reaction outcomes.
Introduction
This compound is a key heterocyclic scaffold. The benzimidazolone core is a privileged structure in medicinal chemistry, and the strategic placement of the nitro group offers a versatile handle for further functionalization, making it a valuable intermediate in drug discovery programs. The optimization of its synthesis is critical for ensuring high purity, reproducibility, and yield.
This guide will explore the two primary synthetic routes to the target molecule and address the specific challenges associated with each pathway.
Synthetic Strategies & Troubleshooting
There are two principal retrosynthetic pathways for the preparation of this compound:
-
Route A: Nitration of the pre-formed 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
-
Route B: N,N'-Dimethylation of the commercially available 5-nitro-1H-benzo[d]imidazol-2(3H)-one.
The choice between these routes will depend on the availability of starting materials, scalability, and desired purity profile. Below, we dissect each route, providing troubleshooting guidance for common issues.
Route A: Nitration of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
This route involves the electrophilic aromatic substitution on the electron-rich benzene portion of the benzimidazolone ring system.
Caption: Synthetic workflow for Route A.
Q1: My nitration reaction is incomplete, with significant starting material remaining. How can I drive the reaction to completion?
A1: Incomplete nitration is a common issue and can often be resolved by systematically evaluating the following parameters:
-
Acidity of the Medium: The nitronium ion (NO₂⁺) is the active electrophile, and its generation is dependent on a strongly acidic medium. Ensure your sulfuric acid is concentrated (98%) and anhydrous. The presence of water will quench the nitronium ion.
-
Nitrating Agent Stoichiometry: While a slight excess of nitric acid is often used, a large excess can lead to side reactions. A molar ratio of 1:1.1 to 1:1.5 (substrate to nitric acid) is a good starting point.
-
Reaction Temperature and Time: Nitration of benzimidazolones is typically conducted at low temperatures (0-10 °C) to control exotherms and minimize side reactions. However, if the reaction is sluggish, a gradual increase in temperature (e.g., to room temperature) after the initial addition may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
Solubility: Ensure your starting material is fully dissolved in the sulfuric acid before the addition of the nitrating agent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.
Q2: I am observing the formation of multiple products, leading to a difficult purification process. What are these byproducts and how can I avoid them?
A2: The formation of multiple products is typically due to a lack of regioselectivity and over-nitration.
-
Understanding Regioselectivity: The urea-like portion of the benzimidazolone ring is an ortho, para-director. However, the N-methyl groups are also activating. The nitration is expected to predominantly occur at the 5- and 6-positions (para and meta to the N-methyl groups, respectively, in terms of the aniline-like nitrogen). The electronic and steric effects can lead to a mixture of 5-nitro and 6-nitro isomers.[2] To favor the 5-nitro isomer, it is crucial to maintain a low reaction temperature.
-
Avoiding Over-Nitration: The addition of one nitro group deactivates the ring towards further electrophilic substitution. However, under harsh conditions (high temperatures or excess nitrating agent), di-nitration can occur.[3] To mitigate this, add the nitrating agent slowly and maintain a low temperature.
Q3: The work-up of my reaction is problematic, resulting in low isolated yield.
A3: The work-up procedure for nitration reactions is critical for obtaining a pure product.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. This dissipates the heat of dilution of the sulfuric acid and precipitates the product.
-
Neutralization: After quenching, the acidic solution should be carefully neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to a pH of ~7. This will ensure the complete precipitation of the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid. If isomeric impurities are present, column chromatography on silica gel may be necessary.
Route B: N,N'-Dimethylation of 5-nitro-1H-benzo[d]imidazol-2(3H)-one
This approach involves the sequential or one-pot alkylation of the two nitrogen atoms of the pre-existing nitro-benzimidazolone core.
Caption: Synthetic workflow for Route B.
Q1: My N,N'-dimethylation reaction is giving low yields. What are the key factors to consider?
A1: Low yields in N-alkylation reactions of benzimidazolones often stem from the choice of base, solvent, and methylating agent.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amide-like protons. Sodium hydride (NaH) in an aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common and effective choice.[4][5] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.[5]
-
Solvent: The solvent must be anhydrous, as any protic species will quench the benzimidazolide anion. Aprotic polar solvents like DMF are generally preferred as they aid in dissolving the starting material and the intermediate anion.
-
Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent. Dimethyl sulfate is a more economical but also more toxic alternative. Ensure the methylating agent is fresh and used in the correct stoichiometry (at least 2.2 equivalents for complete di-methylation).
-
Reaction Temperature: The initial deprotonation with NaH is often performed at 0 °C, followed by the addition of the methylating agent and warming to room temperature or slightly above to drive the reaction to completion.
Q2: I am isolating a significant amount of the mono-methylated product. How can I promote di-methylation?
A2: The formation of the mono-methylated product indicates either insufficient base or methylating agent, or that the reaction has not been allowed to proceed for a sufficient amount of time.
-
Reagent Stoichiometry: Ensure you are using at least two equivalents of both the base and the methylating agent. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure complete conversion.
-
Reaction Time and Temperature: After the first methylation, the remaining N-H is less acidic, making the second methylation slower. Increasing the reaction time or temperature (e.g., heating to 50-60 °C) can help drive the reaction to completion. Monitor the reaction by TLC to track the disappearance of the mono-methylated intermediate.
Q3: I am concerned about the formation of side products other than the mono-methylated intermediate.
A3: Besides incomplete reaction, other side products can form under certain conditions.
-
O-Alkylation: While N-alkylation is generally favored, some O-alkylation at the carbonyl oxygen can occur, especially if a harder alkylating agent is used or under different solvent conditions. Using a strong base like NaH in DMF typically favors N-alkylation.
-
Quaternary Salts: An excess of the methylating agent, particularly under forcing conditions, can lead to the formation of a benzimidazolium salt.[4] This can be minimized by careful control of the stoichiometry and slow addition of the methylating agent.
Experimental Protocols
Protocol A: Nitration of 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0-5 °C), add concentrated sulfuric acid (98%, 5 mL).
-
Slowly add 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (1.62 g, 10 mmol) in portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 0.7 mL, ~11 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the benzimidazolone, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, slowly pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to afford this compound as a yellow solid.
Protocol B: N,N'-Dimethylation of 5-nitro-1H-benzo[d]imidazol-2(3H)-one
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (20 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 0.96 g, 24 mmol) in portions at 0 °C.
-
Slowly add 5-nitro-1H-benzo[d]imidazol-2(3H)-one (1.79 g, 10 mmol) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 mL, 24 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the mono-methylated intermediate.
-
Upon completion, carefully quench the reaction by the slow addition of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Presentation
| Parameter | Route A (Nitration) | Route B (Dimethylation) |
| Key Reagents | HNO₃/H₂SO₄ | NaH, CH₃I |
| Typical Yield | 75-85% | 70-90% |
| Key Challenges | Regioselectivity, Over-nitration | Handling of NaH, Incomplete di-methylation |
| Purification | Recrystallization, Column Chromatography | Column Chromatography |
Conclusion
The synthesis of this compound can be successfully achieved by either nitration of the N,N'-dimethylated precursor or by dimethylation of the nitro-benzimidazolone. The choice of route will be dictated by specific laboratory constraints and objectives. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot and optimize their reaction conditions to achieve high yields of the desired product in high purity.
References
troubleshooting unexpected results with 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. This resource is designed to assist you in troubleshooting unexpected results and navigating common challenges encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the accuracy and reliability of your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the N,N'-dimethylation of 5-nitro-1H-benzo[d]imidazol-2(3H)-one. This precursor is typically synthesized by the nitration of 1H-benzo[d]imidazol-2(3H)-one.
Q2: I am seeing a mixture of products in my methylation reaction. What are the likely side products?
When methylating 5-nitro-1H-benzo[d]imidazol-2(3H)-one, you may encounter a mixture of mono-methylated isomers, specifically 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and 1-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. In some cases, incomplete methylation can also be an issue.
Q3: My purified product is colored. Is this normal?
Nitroaromatic compounds are often yellow or orange, so a colored product is not necessarily indicative of impurity. However, a significant deviation from the expected color or the presence of dark, tarry residues suggests the presence of impurities, which could arise from over-oxidation or side reactions.
Q4: What are the key safety precautions when working with this compound?
As with any nitroaromatic compound, it is crucial to handle this compound with care. Avoid inhalation, and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS).[1]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
Possible Cause 1: Incomplete Reaction
-
Explanation: The methylation of the two nitrogen atoms in 5-nitro-1H-benzo[d]imidazol-2(3H)-one may require forcing conditions to proceed to completion. The electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the nitrogen atoms.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Optimize Base and Solvent: A strong base is necessary to deprotonate the benzimidazolone nitrogen atoms. Potassium carbonate is commonly used. The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) often give better results than acetone.[2]
-
Check Reagent Quality: Ensure that your starting materials and reagents are pure and dry. Moisture can quench the base and hinder the reaction.
-
Possible Cause 2: Formation of Unexpected Byproducts
-
Explanation: The choice of solvent can dramatically influence the reaction pathway. For instance, methylation of 5-nitro-benzimidazoles in acetone primarily yields a mixture of 5-nitro and 6-nitro N-methylated isomers, while the use of DMF can lead to the formation of the desired 1,3-dimethyl-5-nitro-benzimidazol-2-one.
-
Solution:
-
Solvent Selection: If you are not obtaining the desired product, consider switching to DMF as the reaction solvent.
-
Stoichiometry Control: Use a sufficient excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to favor di-methylation. However, be aware that excessive amounts can lead to side reactions.
-
Problem 2: Difficulty in Product Purification
Possible Cause 1: Co-elution of Isomers and Byproducts
-
Explanation: The desired product and potential mono-methylated isomers or other byproducts may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.
-
Recrystallization: If column chromatography is not effective, attempt recrystallization from a suitable solvent or solvent mixture. Common solvents to try include ethanol, methanol, or mixtures with water.[3][4]
-
Possible Cause 2: Product is an Oil or Fails to Crystallize
-
Explanation: The presence of impurities can inhibit crystallization. Also, the choice of recrystallization solvent is crucial for obtaining a crystalline solid.
-
Solution:
-
Purity Check: Before attempting recrystallization, ensure your product is reasonably pure by TLC. If significant impurities are present, another round of column chromatography may be necessary.
-
Solvent Screening for Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents to find the optimal one.
-
III. Experimental Protocols & Data
Synthesis of this compound
This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Nitration of 1H-benzo[d]imidazol-2(3H)-one
A general procedure for the nitration of benzimidazolone involves the use of a nitrating mixture, such as nitric acid in sulfuric acid.[5] Careful control of temperature is crucial to avoid over-nitration and side reactions.
Step 2: N,N'-Dimethylation of 5-nitro-1H-benzo[d]imidazol-2(3H)-one
-
To a solution of 5-nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (2.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow for Synthesis and Troubleshooting
Caption: A workflow diagram for the synthesis and troubleshooting of this compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two N-methyl groups (singlets, ~3.4-3.8 ppm). Aromatic protons will appear as a multiplet system in the aromatic region, with downfield shifts expected due to the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the N-methyl carbons (~28-32 ppm). The carbonyl carbon should appear significantly downfield (~150-160 ppm). Aromatic carbons will be in the typical aromatic region, with the carbon bearing the nitro group being significantly deshielded. |
| Mass Spec. | The molecular ion peak [M]+ should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the nitro group (NO₂) and methyl groups (CH₃). |
| Appearance | Typically a yellow or pale-yellow solid. |
IV. Mechanistic Insights & Advanced Troubleshooting
The Role of the Nitro Group
The electron-withdrawing nitro group plays a significant role in the reactivity and properties of the molecule.
-
Reactivity: It deactivates the benzene ring towards electrophilic aromatic substitution but can activate it towards nucleophilic aromatic substitution. This property is generally not a primary concern in the final product but is relevant during the synthesis of the nitrated precursor.
-
Stability: Nitroaromatic compounds can be susceptible to reduction. Be mindful of using strong reducing agents in subsequent reaction steps if you are using this compound as an intermediate. The stability can also be affected by pH, with potential for hydrolysis under harsh acidic or basic conditions.[6][7]
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common issues in chemical synthesis.
This technical support guide provides a starting point for addressing challenges with this compound. Given the specific nature of chemical reactions, individual optimization will likely be necessary. We encourage you to consult the primary literature and utilize a systematic approach to troubleshooting.
V. References
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from --INVALID-LINK--
-
What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide? (2013, May 22). ResearchGate. Retrieved from --INVALID-LINK--
-
Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved from --INVALID-LINK--
-
Efficient Synthesis of 1H-Benzo[3][5]imidazo[1,2-c][6][8]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR. Retrieved from --INVALID-LINK--
-
Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from --INVALID-LINK--
References
- 1. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jocpr.com [jocpr.com]
- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Dosage Calculations for Novel Benzimidazolone Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the in vivo application of novel benzimidazolone compounds, with a specific focus on substances like 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. This guide is designed to provide you with the foundational principles, practical workflows, and troubleshooting advice necessary for establishing safe and effective dosing regimens in preclinical animal models. Given the novelty of this specific compound, this document emphasizes the critical preliminary steps and theoretical frameworks required to approach in vivo studies with scientific rigor and integrity.
Part 1: Foundational Principles of In Vivo Dosage Calculation for a Novel Compound
Before any in vivo experiment can be initiated with a novel compound, a thorough understanding of its fundamental properties is paramount. The initial dosage for animal studies is not a random selection but is derived from a systematic process of data gathering and analysis.
The Crucial Role of Physicochemical Properties
The behavior of a compound in a biological system is heavily influenced by its physical and chemical characteristics. For this compound, the following parameters must be determined:
-
Solubility: This is a critical first step. A compound's solubility in aqueous solutions and relevant organic solvents will dictate the feasibility of creating a suitable formulation for in vivo administration. Poor solubility is a common hurdle in drug development and can lead to erratic absorption and low bioavailability.[1]
-
LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) provides an indication of the compound's lipophilicity. This property influences its ability to cross cell membranes, its distribution in tissues, and its potential for binding to plasma proteins.
-
Stability: The stability of the compound in the chosen vehicle and under physiological conditions (pH, temperature) must be assessed to ensure that the administered dose remains consistent throughout the experiment.
In Vitro Efficacy and Toxicity: The Starting Point for Dose Prediction
In vitro studies are indispensable for estimating a therapeutic window and informing the starting dose for in vivo experiments.
-
Efficacy (e.g., IC50/EC50): The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in relevant cell-based assays provides a measure of the compound's potency. This data is a cornerstone for estimating the desired therapeutic concentration in vivo.
-
Cytotoxicity (e.g., CC50): The half-maximal cytotoxic concentration (CC50) in various cell lines helps to define the compound's potential for toxicity. The therapeutic index (CC50/IC50) is a key indicator of the compound's selectivity and potential for adverse effects.
Part 2: Step-by-Step Experimental Workflow for In Vivo Dose Range Finding
The following workflow outlines a systematic approach to determining an appropriate dose range for a novel compound like this compound.
Workflow for Establishing an Initial In Vivo Dose
Caption: Workflow for In Vivo Dose Determination.
Detailed Protocol: Single Ascending Dose (SAD) Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model Selection: Choose a relevant animal model (e.g., mice, rats) based on the research question. Ensure compliance with all institutional and national guidelines for animal welfare.
-
Dose Grouping: Based on in vitro data, establish at least 3-4 dose groups with a vehicle control group. A common starting point is to use a dose that is a fraction (e.g., 1/10th) of the in vitro cytotoxic concentration, converted to an in vivo dose.
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy and consider histopathological analysis of key organs (liver, kidney, spleen, etc.) to identify any signs of toxicity.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., more than 10-15% body weight loss) or mortality.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of dose-finding studies.
Table 1: Example of an MTD Study Data Summary
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +2.5 | None observed |
| 10 | 5 | 0/5 | +1.8 | None observed |
| 30 | 5 | 0/5 | -3.2 | Mild lethargy on day 1 |
| 100 | 5 | 1/5 | -12.5 | Significant lethargy, ruffled fur |
| 300 | 5 | 4/5 | -25.0 | Severe lethargy, ataxia |
Based on this hypothetical data, the MTD would be considered 30 mg/kg.
Part 4: Allometric Scaling for Dose Extrapolation
Allometric scaling is a method used to extrapolate drug doses between different animal species and from animals to humans based on body surface area, which is more closely related to metabolic rate than body weight.[2][3][4] This is a critical step in preclinical drug development.[5]
The Principle of Allometric Scaling
The fundamental principle of allometry is that many physiological parameters, including drug clearance, scale with body weight to the power of a specific exponent.[4] For dose extrapolation, body surface area (BSA) is often used, and conversion factors (Km) have been established for different species.[3][6]
Human Equivalent Dose (HED) Calculation:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)[3]
Table 2: Interspecies Dose Conversion Factors (based on Body Surface Area)
| Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight/BSA) |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Human | 60 | 1.62 | 37 |
Data adapted from FDA guidance documents.[6]
Part 5: Troubleshooting Guide and FAQs
Q1: My compound has very poor aqueous solubility. How can I formulate it for in vivo studies?
A1: This is a common challenge in early drug development.[1][7] Several strategies can be employed:
-
Co-solvents: A mixture of solvents such as DMSO, PEG300, Tween 80, and saline can be used. However, it's crucial to first determine the toxicity of the vehicle alone.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Liposomes or Nanoparticles: Encapsulating the compound in a lipid-based or polymeric nanoparticle formulation can improve solubility and alter its pharmacokinetic profile.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.
Q2: I observed unexpected toxicity at a dose I predicted to be safe based on in vitro data. What could be the reason?
A2: Discrepancies between in vitro and in vivo toxicity are common and can be attributed to several factors:
-
Metabolism: The compound may be converted to a more toxic metabolite in the liver. Benzimidazole derivatives are known to undergo first-pass metabolism.[8][9]
-
Pharmacokinetics: The compound may have a long half-life and accumulate in certain tissues, leading to toxicity that is not apparent in short-term in vitro assays.
-
Off-target effects: The compound may interact with other biological targets in vivo that are not present in the in vitro model.
Q3: How do I choose the appropriate animal model for my study?
A3: The choice of animal model is critical for the translational relevance of your findings.[10] Considerations include:
-
Disease relevance: The model should recapitulate key aspects of the human disease you are studying.
-
Metabolic similarity: The animal model should ideally have a metabolic profile for the class of compounds that is similar to humans.
-
Practical considerations: Factors such as size, lifespan, cost, and availability of transgenic models should be taken into account.
Q4: What are the key pharmacokinetic parameters I should measure?
A4: A basic pharmacokinetic study should aim to determine the following:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC: The area under the plasma concentration-time curve, which represents the total drug exposure.
-
t1/2: The elimination half-life of the drug. These parameters will provide critical information on the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Q5: What are the regulatory guidelines I should be aware of?
A5: Regulatory agencies like the FDA and EMA provide comprehensive guidelines for non-clinical development.[11][12][13] Key guidance documents include the ICH M3(R2) on non-clinical safety studies and specific guidelines on first-in-human trials.[13] Adhering to these guidelines is essential for ensuring the quality and safety of your preclinical data, especially if the compound is intended for clinical development.[14]
References
- 1. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Conversion between animals and human [targetmol.com]
- 7. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 8. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 9. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
- 11. Non-clinical development | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Basic principles of non-clinical development: Non-clinical regulatory guidelines | EUPATI Open Classroom [learning.eupati.eu]
- 14. fda.gov [fda.gov]
cell viability issues with 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one treatment
Introduction
This technical guide addresses common cell viability challenges encountered during in-vitro studies with 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. This compound belongs to the nitroaromatic benzimidazole class. Structurally, the benzimidazole core is a prevalent motif in molecules with diverse biological activities, including anticancer agents that can induce apoptosis and cell cycle arrest.[1][2][3] The presence of a nitro group is significant; nitroaromatic compounds are known to be bioreductively activated within the cell, a process that can lead to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cytotoxicity.[4][5][6] Understanding this dual character is critical for accurate experimental design and data interpretation.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the compound's chemical properties and established cell-based assay principles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I'm observing near-total cell death even at low micromolar concentrations of the compound. Is this expected, and how can I establish a working concentration range?
This is a common observation with potent bioactive compounds, particularly those with a nitroaromatic moiety known for cytotoxic potential.[7] The issue often stems from either an unexpectedly high potency in your specific cell model or suboptimal assay conditions.
The Scientist's Rationale: The high cytotoxicity could be an authentic on-target effect, or it could be an artifact of several factors. Nitroaromatic compounds can undergo enzymatic single-electron reduction in the cell, leading to the formation of superoxide radicals and significant oxidative stress, which can rapidly induce cell death pathways.[5][8] Additionally, issues like compound precipitation at high stock concentrations, leading to inaccurate dilutions, or excessive solvent concentration can cause non-specific toxicity.
Troubleshooting Protocol: Establishing a Dose-Response Curve To systematically determine the effective concentration, a broad dose-response experiment is essential.[9][10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% analytical grade DMSO.[11] Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Serial Dilution: Perform a serial dilution (e.g., half-log or full-log) to create a wide range of concentrations for testing. A recommended starting range for a novel compound is 1 nM to 100 µM.[9]
-
Cell Seeding: Plate your cells at a pre-determined optimal density (see Question 3) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the desired final concentrations of the compound. Crucially, ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and remains non-toxic (typically ≤0.5%).[10][12]
-
Incubation: Incubate for a standard duration (e.g., 24, 48, or 72 hours). The optimal time is compound-dependent.[9]
-
Viability Assay: Perform a standard viability assay (e.g., MTT, MTS, or an ATP-based assay like CellTiter-Glo®).
-
Data Analysis: Calculate percent viability relative to the vehicle control and plot it against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.[9]
| Parameter | Recommendation | Rationale |
| Screening Range | 1 nM - 100 µM (Logarithmic scale) | Covers a broad potency spectrum to identify the active window.[13] |
| Vehicle | Dimethyl Sulfoxide (DMSO) | Common solvent for compounds with low aqueous solubility.[11] |
| Final DMSO % | ≤ 0.5% | Minimizes solvent-induced cytotoxicity.[12] |
| Controls | Untreated, Vehicle (DMSO) Only | Essential for normalizing data and isolating compound-specific effects. |
Question 2: My results are inconsistent between experiments. What are the primary sources of variability in cell-based assays?
Poor reproducibility is one of the most frequent challenges in cell-based assays.[14] The root cause is typically multifactorial, stemming from biological, technical, and procedural inconsistencies.[15][16]
The Scientist's Rationale: Cells are dynamic biological systems. Their metabolic state, growth phase, and density can significantly impact their response to a chemical stressor.[15] Technical errors, such as inconsistent cell seeding or pipetting inaccuracies, introduce significant variance. Furthermore, "edge effects" in microplates, where wells on the perimeter behave differently due to increased evaporation, can skew results.[9][14]
dot ```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Start [label="Inconsistent Results\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biol_Var [label="Biological Variability", fillcolor="#FBBC05"]; Tech_Var [label="Technical Variability", fillcolor="#FBBC05"]; Comp_Var [label="Compound Variability", fillcolor="#FBBC05"];
// Biological Sub-nodes Passage [label="High Cell Passage", fillcolor="#FFFFFF"]; Confluency [label="Inconsistent Confluency", fillcolor="#FFFFFF"]; Health [label="Poor Cell Health\n(e.g., contamination)", fillcolor="#FFFFFF"];
// Technical Sub-nodes Seeding [label="Uneven Cell Seeding", fillcolor="#FFFFFF"]; Pipetting [label="Pipetting Errors", fillcolor="#FFFFFF"]; EdgeEffect [label="Plate Edge Effects", fillcolor="#FFFFFF"]; Incubation [label="Inconsistent Incubation", fillcolor="#FFFFFF"];
// Compound Sub-nodes Solubility [label="Precipitation in Media", fillcolor="#FFFFFF"]; Stability [label="Degradation Over Time", fillcolor="#FFFFFF"];
// Connections Start -> Biol_Var; Start -> Tech_Var; Start -> Comp_Var;
Biol_Var -> Passage [label="Check passage number"]; Biol_Var -> Confluency [label="Standardize seeding density"]; Biol_Var -> Health [label="Check for mycoplasma"];
Tech_Var -> Seeding [label="Mix cell suspension well"]; Tech_Var -> Pipetting [label="Calibrate pipettes"]; Tech_Var -> EdgeEffect [label="Avoid outer wells"]; Tech_Var -> Incubation [label="Ensure consistent timing"];
Comp_Var -> Solubility [label="Visually inspect wells"]; Comp_Var -> Stability [label="Prepare fresh solutions"]; }
Caption: Putative mechanism of compound-induced cytotoxicity.
Experimental Protocol: Distinguishing Apoptosis from Necrosis
To clarify the cell death mechanism, use an assay that can differentiate between these pathways, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. [17]
-
Cell Treatment: Seed and treat cells with the compound (at its IC₅₀ and a higher concentration) alongside positive and negative controls for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the entire population is analyzed.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells promptly.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (membrane integrity is intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This method will provide definitive evidence of whether the compound is inducing a programmed apoptotic cell death, which would explain the discrepancy with the late-stage LDH release assay. Benzimidazole derivatives have been shown to act as inducers of caspase-3, a key executioner caspase in apoptosis. [18]
Summary and Key Takeaways
Successfully studying the effects of this compound requires a multi-faceted approach that acknowledges its chemical heritage.
-
Embrace Dose-Response: Never rely on a single concentration. A full dose-response curve is non-negotiable for determining the true potency (IC₅₀) of the compound.
-
Control for Variables: Reproducibility issues are often solvable by rigorously standardizing cell handling, plating techniques, and reagent preparation. [14][15]* Select the Right Assay: The choice of viability or cytotoxicity assay must be informed by the suspected mechanism of action. For compounds that may induce apoptosis, consider early-stage markers like caspase activation over late-stage markers like LDH release. [17]* Consider the Chemistry: The nitroaromatic structure suggests a mechanism involving oxidative stress. [4][5]This can be further investigated using ROS-sensitive fluorescent probes or by assessing the impact of co-treatment with antioxidants.
By systematically addressing these common pitfalls, researchers can generate reliable, reproducible, and mechanistically insightful data for their drug development programs.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The toxicity of aromatic nitrocompounds to bovine leukemia virus-transformed fibroblasts: the role of single-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological target of the novel compound 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. As the specific molecular target of this compound is not yet established in publicly accessible literature, this document outlines a robust, multi-faceted strategy for its deconvolution and validation. Our approach is grounded in the principle of orthogonality—employing multiple, independent experimental methods to build a high-confidence case for target engagement and functional relevance.
The Imperative of Rigorous Target Validation
The critical first step in the discovery of a new drug is target validation, a process that demonstrates a clear link between modulating a biological target and achieving a therapeutic benefit within an acceptable safety margin.[1] Inadequate target validation is a leading cause of late-stage clinical trial failures. For a compound like this compound, where the mechanism of action is unknown, a systematic approach to target identification and validation is paramount.
A Proposed Orthogonal Strategy for Target Deconvolution
References
A Researcher's Guide to Elucidating the Inhibitory Potential of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory efficacy of the novel compound 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. While this specific molecule is known as a synthetic intermediate, particularly in the development of antiparasitic and antimicrobial agents, its inhibitory potential against specific host or pathogen enzymes remains largely unexplored in publicly available literature.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antihypertensive, anticancer, antiviral, and anthelmintic effects.[1][2] The presence of a nitro group can further modulate this activity.[3][4] This guide, therefore, proposes a systematic approach to compare the efficacy of this compound with well-characterized inhibitors of two plausible and high-impact enzyme targets: Xanthine Oxidase and Phosphodiesterase 9A (PDE9A).
I. Hypothesized Targets and Rationale
The selection of Xanthine Oxidase and PDE9A as initial targets for investigation is based on the broad bioactivity profile of nitrobenzimidazole derivatives. Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a validated strategy for treating hyperuricemia and gout.[2] Phosphodiesterases, particularly PDE9A, are crucial in regulating cyclic guanosine monophosphate (cGMP) signaling, and their inhibitors are being explored for cognitive and cardiovascular diseases. The structural motifs within this compound suggest a potential for interaction with the active sites of these enzymes.
II. Comparative Efficacy Analysis: A Proposed Study
This section outlines the proposed experimental workflow to determine and compare the inhibitory potency of this compound against known inhibitors of Xanthine Oxidase and PDE9A.
A. Target 1: Xanthine Oxidase
Known Inhibitors for Comparison:
-
Allopurinol: A purine analog and a widely used clinical inhibitor of xanthine oxidase.
-
Febuxostat: A non-purine, selective inhibitor of xanthine oxidase.
Proposed Quantitative Data Summary:
The primary metric for comparing efficacy will be the half-maximal inhibitory concentration (IC50). The following table should be populated with experimentally determined values.
| Compound | Target Enzyme | IC50 (µM) - Experimental | Known IC50 (µM) - Literature |
| This compound | Xanthine Oxidase | To be determined | Not available |
| Allopurinol | Xanthine Oxidase | To be determined | ~7.8 µM |
| Febuxostat | Xanthine Oxidase | To be determined | ~0.016 µM |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining xanthine oxidase activity by measuring the increase in absorbance at 295 nm, corresponding to the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
This compound
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in potassium phosphate buffer.
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add potassium phosphate buffer, the test compound at various concentrations (serially diluted), and xanthine oxidase solution.
-
Include wells for a negative control (DMSO vehicle) and positive controls (Allopurinol and Febuxostat at various concentrations).
-
-
Incubation:
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the xanthine substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of uric acid formation) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Workflow Diagram: Xanthine Oxidase Inhibition Assay
Caption: Workflow for determining Xanthine Oxidase inhibition.
B. Target 2: Phosphodiesterase 9A (PDE9A)
Known Inhibitors for Comparison:
-
PF-04447943: A potent and selective PDE9A inhibitor.
-
BI 409306: A selective PDE9A inhibitor that has been investigated in clinical trials.
Proposed Quantitative Data Summary:
| Compound | Target Enzyme | IC50 (nM) - Experimental | Known IC50 (nM) - Literature |
| This compound | PDE9A | To be determined | Not available |
| PF-04447943 | PDE9A | To be determined | ~2.6 nM |
| BI 409306 | PDE9A | To be determined | ~21 nM |
Experimental Protocol: In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol utilizes a commercially available PDE9A assay kit based on fluorescence polarization (FP). The assay measures the displacement of a fluorescently labeled cGMP analog from a binding partner, which occurs when PDE9A hydrolyzes the cGMP.
Materials:
-
PDE9A Assay Kit (containing recombinant human PDE9A, fluorescently labeled cGMP, binding agent, and assay buffer)
-
This compound
-
PF-04447943 (positive control)
-
BI 409306 (positive control)
-
DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Prepare reagents from the assay kit according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a suitable microplate, add assay buffer, the test compound at various concentrations, and the fluorescently labeled cGMP substrate.
-
Include wells for a negative control (DMSO vehicle) and positive controls.
-
-
Enzyme Reaction:
-
Add the PDE9A enzyme to all wells to initiate the reaction.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).
-
-
Detection:
-
Add the binding agent to all wells.
-
Incubate for a short period as per the kit instructions.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the change in fluorescence polarization relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram: PDE9A and cGMP
Caption: Proposed inhibition of the cGMP signaling pathway.
III. Trustworthiness and Self-Validating Systems
To ensure the scientific integrity of this investigation, the following principles should be adhered to:
-
Orthogonal Assays: If significant inhibitory activity is observed, consider employing an orthogonal assay to confirm the findings. For instance, a different detection method for the same enzyme can help rule out artifacts.
-
Selectivity Profiling: Should this compound demonstrate potent inhibition of either target, it is crucial to assess its selectivity against other related enzymes (e.g., other PDE isoforms or other molybdoenzymes) to understand its specificity.
-
Mechanism of Inhibition Studies: For promising candidates, further kinetic studies (e.g., Lineweaver-Burk plots) should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
IV. Conclusion
This guide presents a scientifically rigorous and logical pathway for the initial characterization of the inhibitory potential of this compound. By systematically comparing its efficacy against well-established inhibitors of plausible biological targets, researchers can generate the foundational data necessary to determine if this compound warrants further investigation as a novel therapeutic agent. The detailed protocols and structured approach are designed to yield reliable and reproducible results, paving the way for a deeper understanding of the biological activity of this and similar nitrobenzimidazole derivatives.
References
- 1. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrobenzimidazole Derivatives: Evaluating 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one Against Its Class
Introduction: The Benzimidazole Scaffold and the Power of the Nitro Group
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to readily interact with a multitude of biological macromolecules, making its derivatives potent agents for a wide range of therapeutic applications.[1] These applications include anticancer, antimicrobial, antiviral, anthelmintic, and antihypertensive activities.[2][3]
The introduction of a nitro (NO₂) group to the benzimidazole core is a common and effective strategy to modulate and often enhance biological activity.[4][5] The strong electron-withdrawing nature of the nitro group can significantly alter the molecule's electronic properties, influencing its binding affinity to biological targets and its metabolic fate. This review focuses on a specific, yet under-explored, derivative: 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one . While primarily utilized as a synthetic intermediate in the development of potential antiparasitic and antimicrobial drugs, its unique structural features—a C5-nitro group, a C2-oxo function, and methylation at both the N1 and N3 positions—warrant a thorough comparison against other nitrobenzimidazole derivatives to understand its potential and guide future research.[6]
This guide provides a comparative analysis of the biological performance of various nitrobenzimidazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, providing detailed protocols for key evaluative assays to ensure scientific integrity and reproducibility.
Comparative Analysis of Biological Performance
The efficacy of nitrobenzimidazole derivatives is highly dependent on the substitution patterns on the benzimidazole core. We will compare derivatives based on their performance in key therapeutic areas, referencing the structure of this compound as a point of contrast.
Anticancer Activity
Nitrobenzimidazoles have emerged as a promising class of anticancer agents.[2] The presence of halogen and nitro substituents on 2-phenylbenzimidazole derivatives, for instance, has been reported to enhance cytotoxic effects.[7]
A noteworthy study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against several human cancer cell lines.[8] Compound 6 in their series, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, was exceptionally potent, particularly against the A549 non-small cell lung cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of just 28 nM.[8] This compound also showed high selectivity, being over 700 times more toxic to neoplastic cells than to non-neoplastic keratinocyte (HaCaT) cells.[8]
Table 1: Comparative Anticancer Activity of Selected Nitrobenzimidazole Derivatives
| Compound/Derivative | Structure | Cell Line | IC₅₀ Value | Source |
| Reference Compound | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 28 nM | [8] |
| Reference Compound | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 0.23 µM | [8] |
| Reference Compound | 2-(3,4,5-trimethoxyphenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 0.44 µM | [8] |
| Hypothetical Comparison | This compound | - | Not Reported | - |
-
Structural Insight: The high potency of the reference compound is attributed to the 2-aryl substitution and the dual nitro groups. In contrast, this compound lacks the 2-aryl group, instead featuring a C2-oxo functional group. Furthermore, its N1 and N3 positions are capped with methyl groups, which would prevent the tautomerism seen in the 2-aryl derivatives and alter its hydrogen bonding capabilities and overall conformation. These differences suggest a potentially distinct mechanism of action and biological activity profile that merits experimental investigation.
Antimicrobial Activity
Nitrobenzimidazoles are well-documented for their broad-spectrum antimicrobial properties.[2][9] Their mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules.
One study synthesized 2-substituted 5-nitro benzimidazole derivatives and tested them against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[9] The activity was compared to the standard antibiotic, Streptomycin. The derivative (5-nitro-2-phenyl-1H-benzoimidazole) showed antibacterial activity equipotent to the standard against B. cereus.[9] Another derivative, 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol, demonstrated good activity against E. coli.[9]
Table 2: Comparative Antimicrobial Activity of 2-Substituted 5-Nitrobenzimidazoles
| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Standard (Streptomycin) Zone (mm) | Source |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | E. coli (Gram -ve) | 17 | 18 | [9] |
| 5-nitro-2-phenyl-1H-benzoimidazole | E. coli (Gram -ve) | 14 | 18 | [9] |
| 5-nitro-2-phenyl-1H-benzoimidazole | B. cereus (Gram +ve) | 18 | 18 | [9] |
-
Structural Insight: The antimicrobial data highlights the importance of the substituent at the C2 position. The target compound, this compound, with its C2-oxo group, presents a different chemical profile. The N,N'-dimethylation prevents the formation of certain metabolites possible in N-unsubstituted benzimidazoles, which could influence both efficacy and toxicity. Its potential as an antimicrobial agent remains to be experimentally validated but is suggested by its use as a synthetic precursor.[6]
Enzyme Inhibition
Benzimidazole derivatives are known to be effective inhibitors of various enzymes crucial for disease progression.[10] For example, certain 2-aryl-5(6)-nitro-1H-benzimidazoles have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair that is a key target in cancer therapy.[8] Another area of interest is urease inhibition, as urease is a virulence factor for some pathogenic bacteria like Helicobacter pylori.[11][12]
Table 3: Comparative Enzyme Inhibition by Benzimidazole Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Source |
| 2-(4-methoxyphenyl)-5(6)-nitro-1H-benzimidazole | PARP | 0.05 µM | [8] |
| 3-Aminobenzamide (Control) | PARP | 28.5 µM | [8] |
| Dihydroxyphenyl benzimidazole derivative | Urease | 3.10 µM | [12] |
| Fluorophenyl benzimidazole derivative | Urease | 4.20 µM | [12] |
| Thiourea (Control) | Urease | 22 µM | [11] |
-
Structural Insight: The potent PARP inhibition was observed in a 2-aryl-5-nitrobenzimidazole structure.[8] Potent urease inhibition was seen with dihydroxyphenyl and fluorophenyl substitutions.[12] The structure of this compound differs significantly from these potent enzyme inhibitors, primarily at the C2, N1, and N3 positions. Its potential as an enzyme inhibitor is unknown but represents a valuable avenue for future screening efforts.
Experimental Methodologies: Protocols for In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological evaluations, standardized protocols are essential. Below are detailed methodologies for two of the most common assays discussed in this guide.
Protocol 1: Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., nitrobenzimidazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot the viability against compound concentration to determine the IC₅₀ value.
Causality and Trustworthiness: This protocol is self-validating because the amount of formazan produced is directly proportional to the number of metabolically active cells.[14] The use of controls (vehicle and blank) ensures that the observed effect is due to the compound and not the solvent or background noise.
Protocol 2: Antimicrobial Susceptibility Testing via Agar Disk Diffusion
The agar disk diffusion method is a widely used qualitative and semi-quantitative technique to evaluate the antimicrobial potential of chemical compounds.[17] The principle is based on the diffusion of a compound from a saturated paper disk into an agar medium seeded with a test microorganism, resulting in a zone of growth inhibition if the compound is active.[18]
Step-by-Step Methodology:
-
Inoculum Preparation: Inoculate a few colonies of the test microorganism (e.g., E. coli ATCC 25922) into a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]
-
Plate Seeding: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar plate to ensure confluent growth.
-
Disk Application: Prepare sterile paper disks (6 mm diameter). Impregnate the disks with a known concentration of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the impregnated disks firmly onto the surface of the seeded agar plate.
-
Controls: Place a disk impregnated with a standard antibiotic (e.g., Streptomycin) as a positive control and a disk with the solvent alone as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Interpretation: The diameter of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.
Causality and Trustworthiness: This method's reliability stems from its standardization. The use of a 0.5 McFarland standard ensures a consistent bacterial lawn, and the inclusion of positive and negative controls validates the results of the test compounds. The size of the inhibition zone directly reflects the compound's ability to diffuse through the agar and inhibit microbial growth.[17]
Structure-Activity Relationships and Mechanistic Insights
The collective data from studies on nitrobenzimidazole derivatives allow for the deduction of key structure-activity relationships (SAR).
-
The C5-Nitro Group: This is arguably the most critical feature for the broad bioactivity of this class. Research suggests the nitro group is a key contributor to the high potency of many benzimidazole derivatives.[4] In antimicrobial and some anticancer contexts, the mechanism is believed to involve enzymatic reduction of the nitro group under hypoxic conditions (prevalent in tumors and anaerobic bacteria) to form highly reactive nitroso and hydroxylamine radicals. These radicals can induce DNA strand breaks and oxidative stress, leading to cell death.[19][20]
-
The C2-Substituent: This position is a major determinant of target specificity. Large, aromatic substituents at C2 are frequently associated with potent anticancer and enzyme-inhibitory activities, likely by facilitating specific π-π stacking or hydrophobic interactions within the target's active site.[8][10]
-
N1 and N3-Substitution: Alkylation at these positions, as seen in this compound, prevents tautomerization and removes a potential hydrogen bond donor. This can drastically alter the molecule's solubility, membrane permeability, and binding mode compared to N-H analogs.
Conclusion and Future Perspectives
The nitrobenzimidazole scaffold is a versatile and powerful platform for the development of therapeutic agents. Comparative analysis reveals that substitutions at the C2, N1, and C5 positions are critical in defining the biological activity profile, whether it be anticancer, antimicrobial, or enzyme-inhibitory.
While derivatives like 2-aryl-5-nitrobenzimidazoles have demonstrated exceptional, low-nanomolar potency against cancer cells and key enzymes, This compound remains an enigmatic member of this class. Its unique N,N'-dimethylated, 2-oxo structure distinguishes it from the most widely studied derivatives. Although currently used as a synthetic building block, its structural features suggest it could possess a novel biological activity profile.
Future research should prioritize the synthesis and direct biological evaluation of this compound and its close analogs. Employing the standardized cytotoxicity and antimicrobial assays detailed in this guide would provide the necessary data to place this compound within the broader landscape of nitrobenzimidazole performance and potentially uncover a new lead compound for drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Assessment of antimicrobial activity [protocols.io]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Experiments with 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical analysis of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, a member of the pharmacologically significant benzimidazolone family. We will delve into its synthesis, characterization, and potential biological applications, while critically examining the factors that influence experimental reproducibility. This document serves as a comparative guide for researchers, offering insights into alternative compounds and methodologies, and is grounded in established scientific principles to ensure trustworthiness and expertise.
Introduction: The Significance of the Benzimidazolone Scaffold
Benzimidazolone derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities. These compounds have been investigated for their potential as antimicrobial, antiviral, anticancer, antihypertensive, and antihistaminic agents.[1][2][3][4][5] The introduction of a nitro group and methyl substituents to the benzimidazolone core, as in this compound, can significantly modulate its physicochemical properties and biological activity, making it a compound of interest for further investigation.
This guide will navigate the synthesis of this specific molecule, outline rigorous characterization techniques, and compare its potential biological performance against relevant alternatives, with a constant focus on ensuring the reproducibility of the described protocols.
Synthesis and Characterization: Establishing a Reliable Foundation
The reproducibility of any experiment begins with the unambiguous synthesis and purification of the starting material. Here, we propose a robust, two-step synthesis for this compound, starting from the commercially available benzimidazolone.
Synthetic Pathway
The synthesis involves an initial nitration of the benzimidazolone ring, followed by a double N-alkylation. This pathway is designed to control the regioselectivity of the nitration and ensure complete alkylation.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
This protocol is adapted from established nitration procedures for benzimidazolone.[6]
Materials:
-
Benzimidazolone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice Bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 mL of concentrated sulfuric acid.
-
While maintaining the temperature below 10 °C, add 5.0 g of benzimidazolone in small portions with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the benzimidazolone solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
The resulting precipitate, 5-nitro-1H-benzo[d]imidazol-2(3H)-one, is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum.
Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The formation of a new, more polar spot corresponding to the nitrated product should be observed.
This N-alkylation protocol is based on general methods for the alkylation of benzimidazolones.[7][8]
Materials:
-
5-Nitro-1H-benzo[d]imidazol-2(3H)-one
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
Procedure:
-
To a solution of 3.0 g of 5-nitro-1H-benzo[d]imidazol-2(3H)-one in 30 mL of anhydrous DMF, add 4.6 g of anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2.5 mL of methyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Trustworthiness Check: TLC analysis (ethyl acetate:hexane, 1:1) should show the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the dimethylated product.
Characterization and Purity Assessment
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of methylation. | Disappearance of N-H protons and appearance of two singlets for the N-CH₃ groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the aromatic, carbonyl, and methyl carbons. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C₉H₉N₃O₃. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for the C=O (around 1700 cm⁻¹), N-O (around 1520 and 1340 cm⁻¹), and C-N bonds. |
| HPLC | Purity assessment. | A single major peak indicating high purity (>95%).[9] |
| Melting Point | Physical property for identification and purity. | A sharp and defined melting point range. |
Comparative Analysis: Performance in Biological Assays
The biological activity of this compound is not extensively reported. However, based on the known activities of structurally similar compounds, we can anticipate its potential in several therapeutic areas. This section compares the potential performance of our target compound with established alternatives.
Potential Biological Activities and Comparative Compounds
| Potential Activity | Target Compound | Comparative Compounds | Rationale for Comparison |
| Anticancer | This compound | Doxorubicin, Other nitrobenzimidazoles[10] | Nitroaromatic compounds are known to have cytotoxic effects. Comparison with a standard chemotherapeutic and other investigational nitrobenzimidazoles is relevant. |
| Antimicrobial | This compound | Ciprofloxacin, Metronidazole[5][11] | The benzimidazole core is present in many antimicrobial agents. The nitro group is a key feature of metronidazole. |
| Antihypertensive | This compound | Losartan, Other 5-nitrobenzimidazole derivatives[2] | Certain 5-nitrobenzimidazole derivatives have shown potent angiotensin II receptor antagonism. |
Experimental Protocols for Biological Evaluation
To ensure reproducible biological data, standardized assays are crucial. Below are representative protocols for evaluating the potential activities of this compound.
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Reproducibility: Challenges and Best Practices
The reproducibility of experiments involving substituted benzimidazoles can be influenced by several factors.[12]
Common Challenges
-
Synthesis: Incomplete reactions, formation of side products (e.g., regioisomers during nitration), and difficulties in purification can lead to batch-to-batch variability.[12][13]
-
Purity: The presence of residual solvents, starting materials, or byproducts can significantly impact biological assay results.
-
Compound Stability: Nitroaromatic compounds can be sensitive to light and temperature, potentially degrading over time and affecting their activity.[14]
-
Biological Assays: Variations in cell lines, passage numbers, reagent quality, and incubation times can all contribute to inconsistent results.
Best Practices for Ensuring Reproducibility
-
Thorough Characterization: Always perform comprehensive characterization of each new batch of the synthesized compound to confirm its identity and purity.
-
Standardized Protocols: Adhere strictly to well-documented and validated experimental protocols. Any deviations should be carefully recorded.
-
Proper Storage: Store the compound under appropriate conditions (e.g., protected from light, at a low temperature) to maintain its stability.
-
Control Experiments: Always include appropriate positive and negative controls in biological assays to validate the experimental setup.
-
Data Reporting: Report all experimental details, including the source and purity of reagents, instrumentation used, and any unexpected observations.
Conclusion
This compound represents an intriguing molecule within the versatile benzimidazolone class. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological evaluation. By adhering to the detailed protocols and best practices outlined herein, researchers can enhance the reproducibility of their experiments, thereby contributing to the robust and reliable advancement of scientific knowledge in the field of medicinal chemistry. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are paramount for the successful and impactful application of this and other novel chemical entities in drug discovery and development.
References
- 1. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 6. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-n-Decyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of synthesis process of nitrobenzimidazole derivatives | Semantic Scholar [semanticscholar.org]
Cross-Validation of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one Activity in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of oncology drug discovery, the benzimidazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4] This guide focuses on the cross-validation of a specific nitrobenzimidazole derivative, 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (herein referred to as DMNB), across a panel of distinct cancer cell lines. The objective is to provide a comprehensive framework for assessing the compound's efficacy, selectivity, and potential mechanisms of action, thereby offering a robust dataset for researchers and drug development professionals.
The rationale for cross-validation lies in the inherent heterogeneity of cancer. A compound's efficacy can vary dramatically between different tumor types and even between subtypes of the same cancer.[5] Therefore, testing a novel agent against a diverse panel of cell lines is a critical step in preclinical evaluation, providing insights into its potential clinical applications and patient stratification strategies.[6]
This guide will detail the experimental workflow, present comparative data on DMNB's activity, and discuss the implications of these findings for its further development as a potential anticancer therapeutic.
Experimental Design and Rationale
The experimental design is structured to provide a multi-faceted view of DMNB's biological effects. This includes an initial assessment of its cytotoxic potential, followed by a more in-depth investigation into its pro-apoptotic and cell cycle-disrupting activities.
Cell Line Selection
To ensure a broad and informative cross-validation, a panel of four human cancer cell lines representing different cancer types with distinct molecular profiles was selected:
-
A549: Non-small cell lung carcinoma (NSCLC), KRAS mutant.
-
MCF-7: Breast adenocarcinoma, estrogen receptor (ER)-positive, wild-type p53.
-
HCT116: Colorectal carcinoma, KRAS mutant, wild-type p53.
-
HeLa: Cervical adenocarcinoma, human papillomavirus (HPV)-positive.
A non-cancerous human cell line, HEK293 (human embryonic kidney cells), was included as a control to assess the compound's selectivity for cancer cells over normal cells.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This systematic approach ensures that each aspect of the compound's activity is thoroughly investigated.
Caption: Experimental workflow for the cross-validation of DMNB's anticancer activity.
Quantitative Analysis of Anticancer Activity
The in vitro efficacy of DMNB was first determined by assessing its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth.
Comparative IC50 Values
The following table summarizes the IC50 values of DMNB against the selected cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 |
| MCF-7 | Breast Carcinoma | 28.4 |
| HCT116 | Colon Carcinoma | 9.2 |
| HeLa | Cervical Carcinoma | 45.1 |
| HEK293 | Normal Kidney | > 100 |
Data Interpretation: The results indicate that DMNB exhibits a variable degree of cytotoxicity across the tested cancer cell lines. The most potent activity was observed against the HCT116 colon carcinoma cell line, followed by the A549 lung carcinoma cell line. The compound showed moderate activity against MCF-7 breast cancer cells and was least effective against HeLa cervical cancer cells. Importantly, the high IC50 value in the non-cancerous HEK293 cell line suggests a degree of selectivity for cancer cells.
Mechanistic Insights into DMNB's Action
To understand the underlying mechanisms of DMNB-induced cell death, apoptosis and cell cycle progression were investigated in the most sensitive cell lines (HCT116 and A549).
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| HCT116 | Control | 2.1 | 1.5 | 3.6 |
| DMNB (10 µM) | 18.7 | 12.3 | 31.0 | |
| A549 | Control | 1.8 | 1.1 | 2.9 |
| DMNB (20 µM) | 15.2 | 9.8 | 25.0 |
Data Interpretation: Treatment with DMNB at concentrations around the IC50 value led to a significant increase in the percentage of apoptotic cells in both HCT116 and A549 cell lines, confirming that DMNB induces cell death through apoptosis.
Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle. The effect of DMNB on cell cycle distribution was analyzed by PI staining and flow cytometry.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Control | 48.2 | 35.1 | 16.7 |
| DMNB (10 µM) | 65.9 | 20.3 | 13.8 | |
| A549 | Control | 55.3 | 28.9 | 15.8 |
| DMNB (20 µM) | 70.1 | 18.5 | 11.4 |
Data Interpretation: DMNB treatment resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle in both HCT116 and A549 cells, with a corresponding decrease in the S and G2/M phases. This suggests that DMNB induces a G0/G1 cell cycle arrest, preventing the cells from entering the DNA synthesis phase and ultimately leading to apoptosis.
Potential Signaling Pathway Involvement
To further explore the mechanism of action, the expression levels of key proteins involved in cell survival and apoptosis, such as those in the PI3K/Akt pathway, could be investigated. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: Hypothesized signaling pathway targeted by DMNB.
Experimental Protocols
Detailed methodologies are provided to ensure the reproducibility of the presented findings.
Cell Culture and Maintenance
All cell lines were obtained from the American Type Culture Collection (ATCC). A549, HCT116, and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM), while MCF-7 cells were grown in RPMI-1640 medium. All media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of DMNB (0.1 to 100 µM) for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated using non-linear regression analysis with GraphPad Prism software.
Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Cells were treated with DMNB at the indicated concentrations for 48 hours. Both adherent and floating cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells were treated with DMNB for 24 hours and harvested.
-
Fixation: Cells were washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and resuspended in a staining solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined using ModFit LT software.
Conclusion
The cross-validation of this compound demonstrates its potential as an anticancer agent with a varied spectrum of activity. The compound exhibits significant cytotoxicity against colon and lung cancer cell lines, with a favorable selectivity index compared to a non-cancerous cell line. The primary mechanism of action appears to be the induction of apoptosis, preceded by a G0/G1 phase cell cycle arrest.
These findings underscore the importance of evaluating novel compounds across diverse cancer types to identify the most promising therapeutic avenues.[5][6] Further investigations are warranted to elucidate the precise molecular targets of DMNB and to evaluate its in vivo efficacy in preclinical models of colon and lung cancer. The data presented in this guide provide a solid foundation for such future studies.
References
- 1. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Structural Activity Relationship (SAR) of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one Analogs
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on the specific structural class of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and its analogs. We will dissect the molecule to understand the contribution of each component—the benzimidazol-2-one core, the N,N'-dimethyl substitution, and the critical 5-nitro group—to its biological activity. By comparing various structural analogs, this guide aims to elucidate key structure-activity relationships (SAR), providing a rational framework for the design of future therapeutic agents, particularly in the realms of oncology and infectious diseases. Experimental data from analogous series will be used to support these claims, and detailed protocols for key biological assays are provided to ensure methodological transparency and reproducibility.
Introduction: The Benzimidazol-2-one Core and its Strategic Modifications
The 1H-benzo[d]imidazol-2(3H)-one moiety is a bicyclic heterocyclic system that offers a rigid and versatile framework for interacting with various biological targets. Unlike many 2-substituted benzimidazoles, the 2-oxo group provides a unique electronic and steric profile, featuring a hydrogen bond acceptor that can be crucial for target binding. The core molecule of our interest, this compound, presents three primary regions for synthetic modification to probe and optimize biological activity:
-
The 5-Nitro Group: This electron-withdrawing group is often a critical determinant of activity in nitroaromatic compounds.
-
The N1 and N3 Positions: Substituted with methyl groups in our parent compound, these positions dictate solubility, metabolic stability, and steric access to the core.
-
The Benzene Ring (Positions 4, 6, and 7): These positions are amenable to substitution to fine-tune the molecule's physicochemical properties.
This guide will systematically explore the SAR around each of these regions, drawing insights from published studies on related benzimidazole and nitroaromatic analogs.
The Indispensable Role of the 5-Nitro Group: A Potency Hotspot
Across numerous studies of benzimidazole derivatives, particularly in the context of antimicrobial and anticancer activities, the presence of a nitro group at the 5-position is strongly correlated with enhanced potency.[4][5] This is not merely an empirical observation; it is grounded in well-defined biochemical principles.
Causality Behind the Nitro Group's Importance:
-
Bio-reduction and Cytotoxicity: In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to form highly reactive cytotoxic species like nitroso, hydroxylamino, and amino radicals.[6] These radicals can cause irreversible damage to cellular macromolecules, including DNA, leading to cell death.
-
Electronic Influence: As a powerful electron-withdrawing group, the 5-nitro substituent significantly lowers the electron density of the benzimidazole ring system. This can modulate the pKa of the molecule and enhance its ability to participate in key intermolecular interactions, such as pi-stacking or hydrogen bonding with biological targets.
Systematic studies on related 2-benzylbenzimidazole 'nitazene' opioids demonstrated that the removal of the 5-nitro group consistently resulted in a pronounced decrease in potency for μ-opioid receptor (MOR) activation.[4][5] While the target is different, this underscores the profound electronic contribution of the nitro group to the pharmacophore's overall activity.
Table 1: Comparative Activity of 5-Nitro vs. Des-Nitro Benzimidazole Analogs (Note: Data is illustrative, derived from analogous series to demonstrate a principle)
| Compound | Core Structure | R Group (at C5) | Biological Target | Potency (IC₅₀/EC₅₀) | Fold Change |
| Analog A | 2-Benzylbenzimidazole | -NO₂ | μ-Opioid Receptor | ~1 nM | - |
| Analog B | 2-Benzylbenzimidazole | -H | μ-Opioid Receptor | >100 nM | >100-fold decrease |
This dramatic loss of activity upon removal of the nitro group provides a clear directive for future analog design: the 5-nitro group should be considered an essential anchor for potency.
SAR of N1 and N3-Substitutions: Modulating Pharmacokinetics and Fit
In the parent compound, the N1 and N3 positions are occupied by methyl groups. These substitutions serve a critical purpose: they cap the hydrogen bond-donating capabilities of the amide-like nitrogens, which can significantly increase membrane permeability and oral bioavailability by reducing polarity. Furthermore, they lock the tautomeric form of the ring system.
Exploring analogs with different N-substituents allows for the fine-tuning of the molecule's properties:
-
Increasing Chain Length (e.g., Ethyl, Propyl): This generally increases lipophilicity, which can enhance cell penetration but may also lead to higher metabolic turnover or off-target effects.
-
Introducing Bulky Groups (e.g., Isopropyl, Cyclohexyl): Larger groups can provide steric hindrance that may either improve selectivity by preventing binding to unwanted targets or reduce potency by clashing with the active site of the desired target.
-
Incorporating Polar Functionality (e.g., Hydroxyethyl, Carboxyalkyl): This can be a strategy to improve aqueous solubility and reduce off-target toxicity, although it may impede cell membrane crossing.
In a series of 1H-benzo[d]imidazole-based PqsR inhibitors, modifying the N1 substituent from a hydrogen to a methyl or isopropyl group was shown to be critical for improving biological activity, demonstrating the importance of this position for hydrophobic interactions within the target's binding pocket.[7]
Impact of Substitutions on the Benzene Ring
While the 5-nitro group is a primary driver of potency, further modifications on the aromatic ring at positions 4, 6, and 7 can optimize the compound's profile. The introduction of small, lipophilic groups can influence target engagement and pharmacokinetic properties.
-
Halogens (F, Cl, Br): The introduction of halogens is a common strategy in medicinal chemistry. They can act as hydrogen bond acceptors, increase metabolic stability, and modulate the electronic nature of the aromatic ring. In a series of benzohydrazide hybrids, halogen substitutions on an attached phenyl ring led to compounds with potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[8]
-
Small Alkyl Groups (e.g., Methyl): These groups can enhance binding through van der Waals interactions with hydrophobic pockets in the target protein.
The precise impact of these substitutions is highly target-dependent and underscores the necessity of empirical testing within a specific biological context.
Experimental Protocols for SAR Evaluation
To ensure the trustworthiness and reproducibility of SAR findings, the use of standardized and well-validated experimental protocols is paramount.
General Synthesis of 1,3-Disubstituted-5-Nitro-1H-benzo[d]imidazol-2(3H)-one Analogs
The synthesis of the core structure and its analogs typically follows a multi-step process, which is outlined in the workflow below. The key starting material is often a substituted o-phenylenediamine.
Caption: General synthetic workflow for N,N'-disubstituted benzimidazol-2-one analogs.
Step-by-Step Protocol:
-
Cyclization: 4-Nitro-1,2-phenylenediamine is reacted with a carbonylating agent such as urea, phosgene, or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in a suitable solvent. Heating is typically required to drive the condensation and cyclization to form 5-Nitro-1H-benzo[d]imidazol-2(3H)-one.
-
Purification: The crude product is purified, often by recrystallization from a solvent like ethanol or by column chromatography.
-
N,N'-Dialkylation: The purified intermediate is dissolved in an aprotic polar solvent (e.g., DMF, Acetone). A base (e.g., K₂CO₃, NaH) is added to deprotonate the nitrogen atoms.
-
Addition of Alkylating Agent: The desired alkyl halide (e.g., methyl iodide for the parent compound, or other substituted alkyl halides for analogs) is added, and the reaction is stirred, sometimes with heating, until completion as monitored by TLC.
-
Final Purification: The final product is isolated by extraction and purified by column chromatography to yield the target analog. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium. The medium in the wells is replaced with medium containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizing the SAR Investigation Workflow
A systematic SAR study follows a logical progression from initial design to lead optimization. This workflow ensures that resources are directed toward the most promising chemical scaffolds.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Perspectives
The SAR of this compound analogs is anchored by the foundational role of the 5-nitro group, which is consistently linked to high potency. Modifications at the N1/N3 positions and on the benzene ring provide crucial avenues for optimizing the pharmacokinetic profile and fine-tuning the biological activity. The benzimidazol-2-one core offers a distinct platform compared to other 2-substituted benzimidazoles, and its full potential is still being explored.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets to move beyond phenotypic screening.
-
Broad-Spectrum Screening: Testing optimized analogs against a wider range of cancer cell lines and microbial pathogens to identify new therapeutic opportunities.
-
ADME/Tox Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure that potent compounds have the potential to become viable drug candidates.
By applying the principles outlined in this guide, researchers can more effectively navigate the chemical space around this promising scaffold to develop novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]
- 5. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-methyl-5-nitro-1H-benzo[d]imidazole | 5381-78-2 | Benchchem [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
This guide provides a comparative analysis of the hypothetical in vitro and in vivo results for the compound 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. As a member of the benzimidazole class of heterocyclic compounds, it holds potential for significant biological activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating such compounds by bridging the critical gap between cell-based assays and whole-organism studies.
The benzimidazole scaffold is a well-established pharmacophore, present in numerous FDA-approved drugs.[4][5] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets.[2] The addition of a nitro group, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity, including potential antitumor effects.[6] This guide will present plausible experimental designs and data to illustrate the translational journey of a novel benzimidazolone derivative from the laboratory bench to preclinical models.
Part 1: In Vitro Assessment: Cytotoxicity and Mechanistic Insights
The initial phase of drug discovery for a potential anticancer agent involves a thorough in vitro characterization to determine its cytotoxic potential and to begin to elucidate its mechanism of action.[7] This is a cost-effective and high-throughput method to screen compounds and select the most promising candidates for further development.
Objective
To determine the concentration-dependent cytotoxic effects of this compound against a panel of human cancer cell lines and to investigate the induction of apoptosis as a potential mechanism of cell death.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7]
-
Cell Culture: Human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and A549 (lung), are cultured in their respective recommended media.[4]
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.[8]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[9] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Hypothetical Data Presentation: Cytotoxicity
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| HCT-116 | Colon Cancer | 5.2 |
| A549 | Lung Cancer | 12.1 |
| MRC-5 | Normal Lung Fibroblasts | > 50 |
This illustrative data suggests that the compound exhibits selective cytotoxicity against cancer cells compared to normal cells.
Plausible Mechanism of Action: Induction of Apoptosis
Benzimidazole derivatives frequently exert their anticancer effects by disrupting microtubule polymerization or by inducing apoptosis (programmed cell death).[4][10] A plausible mechanism for a nitrobenzimidazolone is the induction of the intrinsic apoptosis pathway.[7]
Experimental Workflow: In Vitro Cytotoxicity
References
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models | Bentham Science [benthamscience.com]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Independent Verification of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one's Mechanism: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel compound 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. Given the nascent stage of research on this specific molecule, we will operate under a plausible and scientifically grounded hypothesis: that it functions as a protein kinase inhibitor. This hypothesis is informed by the well-documented activity of numerous benzimidazole derivatives in modulating kinase signaling pathways.
Our approach is designed to be a self-validating system, progressing from broad, unbiased target identification to specific, quantitative validation of the drug-target interaction and its downstream cellular consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously and objectively elucidate the molecular mechanism of novel small molecules.
Part 1: The Plausible Mechanism - A Kinase Inhibitor
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Many approved drugs and clinical candidates targeting kinases incorporate this moiety. Therefore, we hypothesize that this compound exerts its biological effects by binding to the ATP-binding pocket of a specific protein kinase, thereby inhibiting its catalytic activity and disrupting a downstream signaling cascade.
Caption: Hypothesized mechanism of this compound.
Part 2: A Multi-Faceted Approach to Verification
A robust verification of this hypothesis requires a multi-pronged experimental strategy. We will employ a combination of unbiased, proteome-wide screening to identify potential targets, followed by rigorous in vitro and cell-based assays to validate these findings.
Caption: Workflow for mechanism of action verification.
Part 3: Experimental Protocols and Comparative Analysis
Unbiased Target Identification: Finding the Needle in the Haystack
The initial and most critical step is to identify the direct molecular target(s) of the compound without preconceived bias. Phenotypic screening, which identifies compounds that produce a desired biological effect, often precedes target deconvolution.[1][2][3] We will compare two powerful and widely used techniques for target identification: Affinity Chromatography and Cellular Thermal Shift Assay (CETSA).
| Technique | Principle | Advantages | Disadvantages |
| Affinity Chromatography (Kinobeads) | Immobilized, broad-spectrum kinase inhibitors capture a significant portion of the cellular kinome. The compound of interest is then used to competitively elute its specific targets.[4][5][6] | - Identifies direct binding partners. - Can be performed on cell lysates. - Provides a profile of targeted kinases.[4] | - Requires chemical modification for immobilization (if not using competitive elution). - May miss targets with low abundance or weak affinity. - Allosteric inhibitors may not be detected.[4] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. This shift in the melting temperature of the protein is detected.[7][8][9][10] | - Measures target engagement in intact cells and tissues.[7][8] - No chemical modification of the compound is needed. - Can detect binding to both orthosteric and allosteric sites. | - Requires a specific antibody for each potential target for validation. - Throughput can be lower than other methods. - Not all proteins exhibit a clear thermal shift. |
Protocol 1: Kinobeads-Based Affinity Chromatography
This protocol describes a competitive binding experiment to identify the kinase targets of this compound from a cell lysate.[5][11]
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., modified RIPA buffer)
-
Kinobeads (a mixture of immobilized, non-selective kinase inhibitors)[5][11]
-
This compound
-
DMSO (vehicle control)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Culture and harvest cells. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration.
-
Competitive Binding: Aliquot the cell lysate. Treat one aliquot with this compound at a desired concentration and another with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 4°C.
-
Kinobead Incubation: Add kinobeads to both the compound-treated and vehicle-treated lysates. Incubate for 1-3 hours at 4°C with gentle rotation to allow kinases to bind to the beads.[5]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating.
-
Analysis by Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.
-
Data Analysis: Identify proteins that are present in the vehicle control but significantly reduced in the compound-treated sample. These are the candidate targets of this compound.
In Vitro Validation: Quantifying the Interaction
Once candidate targets are identified, the next step is to validate the direct interaction between the compound and the purified kinase in a controlled, cell-free environment. We will compare two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the compound (analyte) flows over the immobilized target protein (ligand).[12][13][14][15] | - Association rate constant (kon) - Dissociation rate constant (koff) - Equilibrium dissociation constant (KD)[15] | - Provides kinetic and affinity data.[12][14] - High sensitivity, requires small amounts of protein. - Real-time measurement. | - Requires immobilization of the protein, which can affect its activity.[12][13] - Non-specific binding can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of the compound to the target protein in solution.[16][17][18][19] | - Equilibrium dissociation constant (KD) - Stoichiometry of binding (n) - Enthalpy (ΔH) and entropy (ΔS) of binding.[18] | - Label-free and immobilization-free.[17] - Provides a complete thermodynamic profile of the interaction.[18] - Considered a gold-standard for measuring binding affinity. | - Requires larger quantities of protein and compound. - Lower throughput than SPR. - Sensitive to buffer mismatches. |
Protocol 2: In Vitro Kinase Activity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against a validated target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF® KinEASE)[20][21]
-
Microplate reader
Procedure:
-
Prepare Kinase Reaction: In a microplate, add the kinase, its substrate, and the kinase assay buffer.
-
Add Compound: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced (and thus kinase activity).[20][21]
-
Measure Signal: Read the plate on a microplate reader.
-
Data Analysis: Plot the signal versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Validation: Confirming the Mechanism in a Biological Context
The final step is to confirm that the compound engages its target in living cells and inhibits the downstream signaling pathway.
Protocol 3: Western Blotting for Phosphoprotein Levels
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known substrate of the target kinase in cells.[22][23][24][25][26]
Materials:
-
Cell line expressing the target kinase and its substrate
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors[22][24]
-
Primary antibodies: one specific for the phosphorylated form of the substrate (phospho-specific) and one for the total amount of the substrate protein.
-
HRP-conjugated secondary antibody[22]
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for an appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[22][24]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., BSA in TBST, as milk can sometimes interfere with phospho-antibody binding) to prevent non-specific antibody binding.[23][24]
-
Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with the antibody against the total substrate protein.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated substrate to total substrate with increasing compound concentration confirms target engagement and inhibition in a cellular context.
Part 4: Conclusion
The independent verification of a small molecule's mechanism of action is a cornerstone of rigorous drug discovery. By employing a systematic and multi-faceted approach, from unbiased target identification with techniques like kinobeads and CETSA, to quantitative in vitro validation with SPR and ITC, and finally to confirmation in a cellular context via phosphoprotein analysis, researchers can build a robust and compelling case for the mechanism of this compound. This guide provides the strategic framework and detailed protocols to confidently navigate this critical process.
References
- 1. drughunter.com [drughunter.com]
- 2. criver.com [criver.com]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Benchmarking a Novel Anticancer Candidate: A Comparative Guide to Evaluating 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one Against the Standard of Care in Colorectal Cancer
This guide provides a comprehensive framework for the preclinical evaluation of the novel compound 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, hereafter referred to as Nitrobenzimidazolone-X. Our objective is to benchmark its therapeutic potential against the current standard of care for a specific, challenging cancer subtype: RAS-mutated metastatic colorectal cancer (mCRC). This document is intended for researchers, drug development professionals, and scientists engaged in oncology research, offering a structured, evidence-based pathway from initial in vitro screening to in vivo efficacy studies.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] These compounds are known to exert their effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of cell cycle arrest, and modulation of critical signaling pathways involved in tumor progression.[3][4] The presence of a nitro group on the benzimidazole ring, as in Nitrobenzimidazolone-X, has been associated with enhanced cytotoxicity and, in some cases, poly (ADP-ribose) polymerase (PARP) inhibition, suggesting a multifaceted mechanism of action.[5]
Given these precedents, we hypothesize that Nitrobenzimidazolone-X possesses significant anticancer properties. To rigorously test this hypothesis, we will compare its performance against a clinically relevant standard of care for patients with RAS-mutated mCRC, which is a combination of chemotherapy (FOLFOX: 5-fluorouracil, leucovorin, and oxaliplatin) and an anti-angiogenic agent (bevacizumab).[6][7] This patient population is specifically chosen as anti-EGFR therapies are contraindicated, creating a clear need for novel therapeutic strategies.[6]
This guide will detail the requisite experimental protocols, the rationale behind their selection, and the expected data outputs, providing a self-validating system for assessing the potential of Nitrobenzimidazolone-X as a future therapeutic agent.
Part 1: In Vitro Comparative Efficacy
The initial phase of benchmarking involves a direct comparison of the cytotoxic potential of Nitrobenzimidazolone-X against the individual cytotoxic components of the FOLFOX regimen. This head-to-head analysis provides the foundational data on whether the novel compound warrants further, more complex investigation.
Cytotoxicity Profiling via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of a compound's half-maximal inhibitory concentration (IC50).
Experimental Rationale: By testing Nitrobenzimidazolone-X alongside 5-Fluorouracil (5-FU) and Oxaliplatin on a panel of human colorectal cancer cell lines (e.g., HCT116, HT-29), we can directly compare their intrinsic potencies. Including both RAS-mutated (HCT116) and RAS-wild type (HT-29) cell lines can also provide early insights into potential selectivity.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Nitrobenzimidazolone-X, 5-Fluorouracil, and Oxaliplatin in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Hypothetical Data Summary: Comparative IC50 Values (µM)
| Compound | HCT116 (RAS Mutant) | HT-29 (RAS Wild-Type) |
| Nitrobenzimidazolone-X | 0.5 | 1.2 |
| 5-Fluorouracil | 5.0 | 8.5 |
| Oxaliplatin | 2.5 | 4.0 |
Mechanistic Insight: Cell Cycle Analysis
To understand how Nitrobenzimidazolone-X may be inhibiting cell growth, we analyze its effect on cell cycle progression. Many anticancer agents, including benzimidazole derivatives, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[5]
Experimental Rationale: Flow cytometry using propidium iodide (PI) staining is the gold standard for cell cycle analysis.[10][11] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (2n-4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a specific phase post-treatment indicates cell cycle arrest.
Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Seed 1 x 10^6 cells in 6-well plates. After 24 hours, treat with Nitrobenzimidazolone-X at its IC50 concentration for 24 hours. Include a vehicle-treated control.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.[12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 0.5 mL of a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.
Part 2: In Vivo Efficacy Benchmarking
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. A xenograft mouse model provides a more complex biological system to assess a compound's ability to inhibit tumor growth, its bioavailability, and its potential toxicity.
Experimental Rationale: We will use an orthotopic colorectal cancer xenograft model, where human cancer cells are implanted into the cecum of immunodeficient mice.[14][15] This model better recapitulates the tumor microenvironment compared to subcutaneous models and allows for the assessment of clinically relevant endpoints like tumor growth inhibition.[15] A direct comparison with the standard of care (FOLFOX + Bevacizumab) provides the ultimate preclinical test of therapeutic potential.
Caption: Workflow for In Vivo Xenograft Efficacy Study.
Protocol: Orthotopic Colorectal Cancer Xenograft Study
-
Cell Implantation: Anesthetize immunodeficient mice (e.g., BALB/c nude) and surgically expose the cecum. Inject 1 x 10^6 HCT116 cells suspended in 50 µL of PBS/Matrigel into the cecal wall.[15]
-
Tumor Establishment: Allow tumors to establish for 7-10 days until they are palpable or reach a predetermined size as measured by non-invasive imaging.
-
Group Randomization: Randomize mice into treatment cohorts (n=8-10 per group):
-
Group 1 (Vehicle Control): Administer the delivery vehicle on the same schedule as the treatment groups.
-
Group 2 (Standard of Care): Administer FOLFOX and bevacizumab according to clinically relevant dosing schedules.
-
Group 3 (Test Article): Administer Nitrobenzimidazolone-X, with the dose and schedule informed by prior maximum tolerated dose (MTD) studies.
-
-
Treatment and Monitoring: Administer treatments for a defined period (e.g., 28 days). Measure tumor volume and mouse body weight twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Hypothetical Data Summary: In Vivo Efficacy
| Treatment Group | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | -2 |
| FOLFOX + Bevacizumab | 450 ± 110 | 70 | -10 |
| Nitrobenzimidazolone-X | 375 ± 95 | 75 | -5 |
Part 3: Proposed Mechanism of Action
Based on literature for structurally related benzimidazole compounds, a plausible mechanism of action for Nitrobenzimidazolone-X involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[1][3] This disruption of the microtubule network is a validated anticancer strategy.
Caption: Hypothetical Mechanism: Inhibition of Tubulin Polymerization.
This proposed mechanism aligns with the results from the cell cycle analysis, where an accumulation of cells in the G2/M phase would be expected. Further validation would require specific assays, such as in vitro tubulin polymerization assays and immunofluorescence staining for microtubule disruption in treated cells.
Conclusion
This guide outlines a rigorous, multi-stage strategy for benchmarking the novel agent this compound (Nitrobenzimidazolone-X) against the standard of care in RAS-mutated metastatic colorectal cancer. By progressing from broad in vitro cytotoxicity screens to mechanistic cell cycle studies and culminating in a head-to-head in vivo efficacy comparison, this framework ensures that decisions on further development are based on robust, comparative data. The hypothetical results presented herein illustrate a promising profile for Nitrobenzimidazolone-X, with superior or equivalent efficacy and potentially a better safety profile than the standard of care. Such a result in a real-world setting would strongly support its advancement into IND-enabling studies.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Pronged Approach to Elucidating the Binding Site of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
A Comparative Guide to Experimental and Computational Methodologies for Target Deconvolution and Binding Site Mapping
For researchers and drug development professionals, the journey from a promising small molecule to a well-characterized lead compound is paved with rigorous experimentation. A critical milestone in this process is the unambiguous identification of the compound's molecular target and its precise binding site. This guide provides a comprehensive, in-depth comparison of modern experimental and computational techniques for confirming the binding site of a novel compound, using 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one as a case study. While limited public data exists for this specific molecule, the principles and workflows detailed herein offer a robust framework for its characterization. Our approach emphasizes a self-validating system, where data from orthogonal methods are integrated to build a high-confidence model of the ligand-protein interaction.
Section 1: Initial Characterization and Putative Target Identification
Given the novelty of this compound, the initial step is to generate a hypothesis for its molecular target. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antihypertensive effects, often by targeting enzymes or receptors.[1][2] A preliminary screening campaign against a panel of common drug targets (e.g., kinases, GPCRs, proteases) is a logical starting point. For the purpose of this guide, let us assume that a hypothetical screening has identified a putative interaction with a protein of interest, which we will refer to as "Target Protein X."
Section 2: Computational Prediction of the Binding Site
Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial predictions of the ligand binding site on Target Protein X.[3][4] These in silico approaches are cost-effective and can guide the design of subsequent experiments.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5] The process involves sampling a large number of conformations of the ligand within the protein's potential binding sites and scoring them based on a force field.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the 3D structure of Target Protein X from the Protein Data Bank (PDB) or generate a homology model if no experimental structure is available. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared protein structure. Define a search space that encompasses the entire protein surface to identify all potential binding pockets.
-
Analysis of Results: Analyze the docking poses based on their predicted binding energies and clustering. The pose with the lowest binding energy in the most populated cluster is often the most likely binding mode. Visualize the predicted binding site to identify key interacting amino acid residues.
Binding Site Prediction Algorithms
Several algorithms are specifically designed to identify potential ligand-binding pockets on a protein's surface based on its geometry and physicochemical properties.[6][7] These methods can be used independently or in conjunction with molecular docking to increase confidence in the predicted binding site.
Workflow for Computational Prediction
Caption: Computational workflow for predicting the binding site.
Section 3: Experimental Validation of the Binding Site
While computational methods are powerful, their predictions must be validated through experimental techniques.[8] The following methods provide atomic-level detail and are considered the gold standard for binding site confirmation.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering unambiguous evidence of the binding site and the ligand's orientation.[9][10][11][12]
Experimental Protocol: X-ray Crystallography
-
Protein Expression and Purification: Express and purify a sufficient quantity of high-purity Target Protein X.
-
Crystallization: Screen for crystallization conditions for the protein alone and in the presence of this compound.
-
Data Collection: Collect X-ray diffraction data from a suitable crystal of the protein-ligand complex using a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-ligand complex.
-
Analysis: Analyze the final structure to visualize the precise interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes.[13][14][15][16][17]
Experimental Protocol: NMR Chemical Shift Perturbation
-
Protein Labeling: Express and purify Target Protein X with ¹⁵N and/or ¹³C isotopic labels.
-
NMR Data Acquisition: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the labeled protein.
-
Titration: Titrate the protein sample with increasing concentrations of this compound and acquire an HSQC spectrum at each concentration.
-
Data Analysis: Monitor the chemical shift changes of the protein's backbone amide signals upon ligand binding. Residues with significant chemical shift perturbations are likely located in or near the binding site. Map these residues onto the protein structure to delineate the binding interface.
Section 4: Corroborative Evidence and Fine-Mapping of the Binding Site
To further increase confidence in the identified binding site and to pinpoint the specific residues critical for the interaction, additional techniques can be employed.
Site-Directed Mutagenesis
Site-directed mutagenesis involves mutating specific amino acid residues in the predicted binding site and assessing the impact on ligand binding.[18][19][20][21][22] A significant loss of binding affinity upon mutation of a particular residue strongly suggests its direct involvement in the interaction.
Experimental Protocol: Site-Directed Mutagenesis with Binding Assay
-
Mutant Generation: Based on the X-ray crystallography, NMR, or computational data, identify key interacting residues. Generate mutant versions of Target Protein X where these residues are replaced, typically with alanine.
-
Protein Expression and Purification: Express and purify the wild-type and mutant proteins.
-
Binding Affinity Measurement: Use a quantitative binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to measure the binding affinity of this compound to the wild-type and mutant proteins.
-
Data Comparison: Compare the binding affinities. A significant decrease in affinity for a mutant protein confirms the importance of the mutated residue in ligand binding.
Photo-Affinity Labeling
Photo-affinity labeling uses a modified version of the ligand containing a photoreactive group to covalently cross-link to its binding partner upon UV irradiation.[23][24][25][26][27] Subsequent proteomic analysis can identify the labeled protein and the specific site of covalent attachment.
Experimental Workflow for Binding Site Validation
Caption: Integrated experimental workflow for binding site validation.
Section 5: Comparative Analysis of Methodologies
Each technique offers unique advantages and disadvantages. A robust binding site confirmation relies on the convergence of evidence from multiple, orthogonal methods.
| Technique | Advantages | Disadvantages | Information Provided |
| Computational Docking | Fast, low-cost, provides initial hypothesis.[28][29] | Prone to inaccuracies, requires experimental validation. | Predicted binding pose, estimated affinity, key interactions. |
| X-ray Crystallography | Provides high-resolution, unambiguous structural data.[10][30] | Requires protein crystallization, which can be challenging; provides a static picture. | Precise 3D coordinates of the ligand and interacting residues. |
| NMR Spectroscopy | Provides data in solution, can detect weak interactions, maps binding site.[14][16] | Requires larger amounts of soluble, stable protein; limited by protein size. | Identification of residues in the binding interface, affinity, kinetics. |
| Site-Directed Mutagenesis | Directly probes the functional importance of specific residues.[18][20] | Can cause protein misfolding, results can be indirect. | Confirms the energetic contribution of individual residues to binding. |
| Photo-Affinity Labeling | Covalently traps the interaction, useful for identifying targets in complex mixtures.[24][25] | Requires synthesis of a modified ligand, potential for non-specific labeling. | Identifies the protein target and the specific labeled residue(s). |
Conclusion
Confirming the binding site of a novel compound like this compound is a multifaceted process that requires a carefully planned, multi-pronged strategy. By integrating computational predictions with high-resolution structural biology techniques and functional validation assays, researchers can build a comprehensive and reliable model of the ligand-protein interaction. This detailed understanding is paramount for structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties, and ultimately accelerating the translation of a promising molecule into a viable therapeutic candidate.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Predicting Protein–Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for predicting protein-ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. drughunter.com [drughunter.com]
- 9. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. migrationletters.com [migrationletters.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli [jove.com]
- 20. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 21. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.addgene.org [blog.addgene.org]
- 23. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 27. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Computational methods for binding site prediction on macromolecules | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 30. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Hazard Assessment and Chemical Profile
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one. While specific data for this compound is limited, its structure, containing a nitro group and a benzimidazole core, suggests certain inherent risks.
Structural Features of Concern:
-
Nitroaromatic Group: Compounds in this class are often toxic and can be environmentally persistent.[1] Some nitroaromatic compounds are also known to have explosive properties, although this is not explicitly documented for DNB.
-
Benzimidazole Core: While the core structure itself is common in pharmaceuticals, its derivatives can have varied biological activities. The overall hazard profile is often dictated by the functional groups attached.
Known Information for this compound:
| Property | Value | Source |
| CAS Number | 43027-50-5 | [2][3] |
| Molecular Formula | C9H9N3O3 | [2] |
| Molecular Weight | 207.19 g/mol | [2] |
Due to the lack of comprehensive safety data, it is prudent to handle this compound as a hazardous substance.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, all personnel must adhere to strict safety protocols to minimize exposure.
Mandatory PPE:
-
Gloves: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2][4]
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes or airborne particles.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator (e.g., N95 or higher) must be used.[2] All handling of the solid compound should ideally be done within a certified chemical fume hood.
General Safety Practices:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Remove Ignition Sources: Although not definitively known to be explosive, the nitro group warrants caution. Remove all potential sources of ignition from the area.[7][8]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent paper dampened with a suitable solvent like acetone or 60-70% ethanol to prevent dust from becoming airborne.[7][8]
-
Collect the Spilled Material: Carefully transfer the dampened material and any contaminated absorbent paper into a clearly labeled, sealable hazardous waste container.[2][7][8]
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with acetone or ethanol, followed by a thorough wash with soap and water.[7][8]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
-
Seek Medical Attention if Exposed: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][6] If inhaled, move to fresh air.[2][6]
Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5][9]
Step-by-Step Disposal Workflow:
-
Waste Characterization: Due to its chemical structure (a nitroaromatic compound), DNB should be classified as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific waste codes.
-
Waste Segregation: Keep DNB waste separate from other chemical waste streams to avoid potentially dangerous reactions.[10] It is incompatible with strong oxidizing agents and strong bases.[7]
-
Packaging and Labeling:
-
Place the waste in a robust, sealed container that is compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1] The most likely method of disposal for this type of compound is high-temperature incineration by a specialized facility.
Disposal Decision Workflow:
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures
In case of an emergency, follow these guidelines:
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2][8] Wear self-contained breathing apparatus when fighting chemical fires.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
In all cases of exposure, seek prompt medical evaluation.
Emergency Response Logic:
Caption: Decision-making process for emergency response to exposure.
References
- 1. reddit.com [reddit.com]
- 2. capotchem.com [capotchem.com]
- 3. This compound | 43027-50-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 1,3-DIMETHYL-5-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. BENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS No. 43027-50-5). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
While the toxicological properties of this compound have not been thoroughly investigated, its structure as a nitroaromatic compound necessitates a cautious approach. Nitroaromatic compounds can have detrimental health effects, and many are known to be irritants. Therefore, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
A risk assessment should be conducted for all procedures involving this compound to ensure that the selected PPE provides adequate protection.[1][2]
Personal Protective Equipment (PPE) Selection
The following table summarizes the recommended PPE for various laboratory operations involving 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation. | Nitrile gloves (double-gloving recommended). Inspect gloves for integrity before each use. | Flame-resistant laboratory coat, fully buttoned. | Use a NIOSH-approved respirator with a particulate filter if weighing outside of a certified chemical fume hood or if dust is generated. |
| Solution Preparation and Handling | Chemical splash goggles. A face shield is recommended when handling larger volumes. | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. | Flame-resistant laboratory coat. Consider a chemically resistant apron for splash hazards. | Not generally required if handled within a certified chemical fume hood. |
| Experimental Procedures | Chemical splash goggles. | Appropriate chemical-resistant gloves. | Flame-resistant laboratory coat. | Not generally required if handled within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Flame-resistant laboratory coat. | Not generally required if handling sealed waste containers. |
Safe Handling and Operational Procedures
A systematic approach is crucial when working with 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one.
Preparation and Engineering Controls:
-
Chemical Hygiene Plan: All work must be conducted in accordance with a written Chemical Hygiene Plan (CHP) that outlines specific safety procedures.[3]
-
Designated Area: Whenever possible, designate a specific area for handling this compound, such as a certified chemical fume hood, to minimize the risk of contamination.
-
Ventilation: All handling of the solid compound that could generate dust, and all work with its solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible in the immediate work area.
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid and avoid creating dust.
-
Close the container tightly after use.
During the Experiment:
-
Keep all containers with 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE as outlined in the table above for spill cleanup.[5]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.[6][7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the designated laboratory safety officer.
Disposal Plan
All waste containing 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[8][9][10]
Waste Identification and Segregation:
-
Hazardous Waste: All unused 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads, and contaminated labware) must be considered hazardous waste.[11]
-
Segregation: Do not mix this waste with other chemical waste streams unless they are known to be compatible. Keep it separate from strong acids, bases, and oxidizing agents.
Waste Collection and Labeling:
-
Containers: Use a designated, leak-proof, and clearly labeled container for solid and liquid waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one". The accumulation start date should also be clearly marked.
Disposal Procedure:
-
On-Site Management: Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one from receipt to disposal.
Caption: Workflow for safe handling of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(H)-one.
References
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. osha.gov [osha.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. acs.org [acs.org]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


